Product packaging for Menisdaurilide(Cat. No.:CAS No. 67765-59-7)

Menisdaurilide

Katalognummer: B1221709
CAS-Nummer: 67765-59-7
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: RAXNUTINVDSFEU-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Menisdaurilide is a member of benzofurans.
2(6H)-Benzofuranone, 7,7a-dihydro-6-hydroxy-, (6S,7aR)- has been reported in Fumaria barnolae, Campylospermum reticulatum, and other organisms with data available.
from Ouratea reticulata structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1221709 Menisdaurilide CAS No. 67765-59-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

67765-59-7

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

(6S,7aR)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one

InChI

InChI=1S/C8H8O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,6-7,9H,4H2/t6-,7-/m1/s1

InChI-Schlüssel

RAXNUTINVDSFEU-RNFRBKRXSA-N

Isomerische SMILES

C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O

Kanonische SMILES

C1C(C=CC2=CC(=O)OC21)O

Andere CAS-Nummern

67765-59-7

Synonyme

menisdaurilide

Herkunft des Produkts

United States

Foundational & Exploratory

Menisdaurilide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide, a naturally occurring bicyclic butenolide, has garnered interest within the scientific community for its potential as a scaffold in the synthesis of complex alkaloids and for its own inherent biological activities. This document provides a comprehensive overview of the known natural sources of Menisisdaurilide and its glycosidic precursor, Menisdaurin. Detailed experimental protocols for its isolation are presented, alongside a summary of its cytotoxic effects on various cancer cell lines. Furthermore, this guide elucidates the proposed signaling pathway through which this compound exerts its apoptotic effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound is primarily found in plants belonging to the Menispermaceae and Papaveraceae families. It can be isolated directly or obtained through the hydrolysis of its precursor, Menisdaurin. The table below summarizes the known natural sources of this compound and Menisdaurin.

CompoundPlant SourceFamilyReference(s)
This compoundDicentra spectabilis (Bleeding Heart)Papaveraceae[1]
Cocculus laurifoliusMenispermaceae
MenisdaurinMenispermum dauricumMenispermaceae[2][3]
Flueggea virosaPhyllanthaceae[3]
Ilex aquifolium (European Holly)Aquifoliaceae[3]
Tiquilia canescensBoraginaceae[3]
Saniculiphyllum guangxiensAlseuosmiaceae[2]

Isolation Protocols

Two primary approaches exist for obtaining this compound: direct isolation from plant sources and isolation of its precursor, Menisdaurin, followed by hydrolysis.

Direct Isolation of this compound from Dicentra spectabilis

A rapid and direct protocol for the isolation of this compound from the aerial parts of Dicentra spectabilis has been reported.[1] While the full experimental details from the original publication are proprietary, a general workflow can be constructed based on standard phytochemical isolation techniques for butenolides.

Experimental Workflow:

G plant_material Dried, powdered aerial parts of Dicentra spectabilis extraction Maceration with organic solvent (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate - Water) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction chromatography Silica Gel Column Chromatography etOAc_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound

Figure 1: General workflow for the direct isolation of this compound.

Methodology:

  • Extraction: Dried and powdered aerial parts of Dicentra spectabilis are macerated with an organic solvent such as methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Analysis and Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC to afford pure this compound.

Isolation of Menisdaurin and Subsequent Hydrolysis

This compound can also be obtained by the acid hydrolysis of its precursor, Menisdaurin.[2]

Experimental Workflow:

G plant_material Dried, powdered plant material (e.g., Menispermum dauricum) extraction Extraction with aqueous alcohol plant_material->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (e.g., Diaion HP-20, Silica Gel) crude_extract->purification menisdaurin Pure Menisdaurin purification->menisdaurin hydrolysis Acid Hydrolysis (e.g., H2SO4) menisdaurin->hydrolysis This compound This compound hydrolysis->this compound

Figure 2: Workflow for obtaining this compound from Menisdaurin.

Methodology:

  • Extraction of Menisdaurin: The dried and powdered plant material (e.g., rhizomes of Menispermum dauricum) is extracted with an aqueous alcohol solution (e.g., 70% methanol). The extract is concentrated and subjected to a series of chromatographic steps, which may include column chromatography on resins like Diaion HP-20 followed by silica gel chromatography to isolate pure Menisdaurin.

  • Acid Hydrolysis: Pure Menisdaurin is subjected to acid hydrolysis, for instance, by heating with dilute sulfuric acid, to cleave the glycosidic bond and yield this compound.[2] The reaction mixture is then extracted with an organic solvent like ethyl acetate, and the organic layer is washed, dried, and concentrated to give this compound.

Biological Activity: Cytotoxicity and Apoptosis Induction

This compound has been shown to exhibit significant cytotoxic activity against a range of human cancer cell lines. This activity is primarily attributed to its ability to induce apoptosis.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
A549Lung Carcinoma1.5 - 6.8[4]
SK-OV-3Ovarian Cancer1.5 - 6.8[4]
SK-MEL-2Melanoma1.5 - 6.8[4]
HCT15Colon Adenocarcinoma1.5 - 6.8[4]
Various Tumor Cell Lines-Induces apoptosis at 10 µM[1]
Signaling Pathway of Apoptosis

The cytotoxic effect of this compound is mediated through the induction of apoptosis, a form of programmed cell death. While the precise molecular targets are still under investigation, the available evidence suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis.

Proposed Signaling Pathway:

G cluster_cell Intracellular Events This compound This compound cell Cancer Cell This compound->cell mitochondrion Mitochondrion bcl2 Anti-apoptotic Bcl-2 proteins (inactivated) mitochondrion->bcl2 inhibition bax_bak Pro-apoptotic Bax/Bak (activated) mitochondrion->bax_bak activation cytochrome_c Cytochrome c release bax_bak->cytochrome_c apoptosome Apoptosome formation cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Biosynthetic Pathway of Menisdaurilide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide, a key chiral building block in the synthesis of various bioactive alkaloids, originates from the cyanogenic glucoside Menisdaurin, found in plants of the Menispermum genus. While the complete enzymatic pathway for Menisdaurin biosynthesis remains to be fully elucidated, evidence suggests its core carbocyclic structure arises from the shikimate pathway, a central route in plant secondary metabolism. This technical guide synthesizes the current understanding of this compound's formation, detailing its precursor, the proposed biosynthetic origins, and its subsequent role as an intermediate in the biosynthesis of more complex alkaloids. Furthermore, this guide outlines the general experimental protocols employed in the elucidation of plant natural product pathways, providing a framework for future research into the specific enzymatic steps leading to this compound.

Introduction

This compound is an α,β-unsaturated γ-lactone that serves as a valuable precursor in the stereoselective synthesis of various alkaloids, particularly those belonging to the Securinega family. Its natural origin is tied to the cyanogenic glucoside Menisdaurin, which is found in plants such as Menispermum dauricum.[1][2] The conversion of Menisdaurin to this compound is a critical step, releasing the reactive aglycone that cyclizes to the more stable lactone structure. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic chemistry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of its precursor, Menisdaurin, and the subsequent conversion of Menisdaurin to this compound.

Stage 1: Biosynthesis of Menisdaurin

The complete enzymatic pathway for Menisdaurin biosynthesis has not been experimentally determined. However, based on the structure of its aglycone, Menisdaurigenin, a plausible pathway can be proposed originating from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and other aromatic compounds in plants.[3][4][5] Cyanogenic glycosides are typically derived from amino acids.[6]

The proposed initial steps are as follows:

  • Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to eventually form chorismate.[4]

  • Formation of the Cyclohexene Core: Through a series of enzymatic modifications, likely involving cyclases, hydroxylases, and dehydrogenases, a chorismate-derived intermediate is likely converted into the dihydroxylated cyclohexene core of Menisdaurigenin.

  • Glycosylation and Cyanogenesis: The cyclohexene aglycone is then proposed to be glycosylated by a UDP-dependent glycosyltransferase (UGT) to attach a glucose molecule, forming a cyanogenic glucoside intermediate. The nitrile group is likely introduced from an amino acid precursor.

A simplified diagram of this proposed pathway is presented below.

Menisdaurin_Biosynthesis cluster_secondary Proposed Secondary Metabolism PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-Phosphate (E4P) E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Multiple Enzymatic Steps Intermediate Putative Cyclohexene Intermediate Chorismate->Intermediate Putative Cyclases, Hydroxylases, etc. Menisdaurigenin Menisdaurigenin (Aglycone) Intermediate->Menisdaurigenin Cyanogenesis Menisdaurin Menisdaurin Menisdaurigenin->Menisdaurin Glycosylation (UGT)

Proposed Biosynthetic Pathway of Menisdaurin.
Stage 2: Conversion of Menisdaurin to this compound

This compound is formed from Menisdaurin through hydrolysis, which can occur both chemically and enzymatically.[2][7]

  • Hydrolysis: The glycosidic bond in Menisdaurin is cleaved, releasing glucose and the aglycone, Menisdaurigenin. This reaction can be catalyzed by β-glucosidases.[2]

  • Cyclization: Menisdaurigenin is unstable in aqueous solutions and undergoes a spontaneous intramolecular cyclization (lactonization) to form the more stable α,β-unsaturated γ-lactone, this compound.[1][7]

Menisdaurilide_Formation Menisdaurin Menisdaurin Menisdaurigenin Menisdaurigenin (Unstable Aglycone) Menisdaurin->Menisdaurigenin Hydrolysis (e.g., β-glucosidase) Glucose Glucose Menisdaurin->Glucose This compound This compound Menisdaurigenin->this compound Spontaneous Intramolecular Cyclization

Conversion of Menisdaurin to this compound.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. Future research should aim to populate the following data tables.

Table 1: Putative Enzyme Kinetics for Menisdaurin Biosynthesis

Enzyme (Putative) Substrate(s) Product Km (µM) kcat (s-1) Vmax (µmol/mg·min) Optimal pH Optimal Temp. (°C)
Chorismate Cyclase Chorismate Cyclohexene Intermediate Data not available Data not available Data not available Data not available Data not available
Cyclohexene Hydroxylase Cyclohexene Intermediate, NADPH Dihydroxycyclohexene Data not available Data not available Data not available Data not available Data not available
Glycosyltransferase (UGT) Menisdaurigenin, UDP-Glucose Menisdaurin Data not available Data not available Data not available Data not available Data not available

| β-glucosidase | Menisdaurin | Menisdaurigenin, Glucose | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Menispermum dauricum

Metabolite Plant Tissue Concentration (µg/g dry weight) Developmental Stage Growth Conditions
Menisdaurin Leaves Data not available Vegetative Field-grown
Menisdaurin Stems Data not available Vegetative Field-grown
Menisdaurin Roots Data not available Vegetative Field-grown
This compound Leaves Data not available Vegetative Field-grown
This compound Stems Data not available Vegetative Field-grown

| this compound | Roots | Data not available | Vegetative | Field-grown |

Experimental Protocols for Pathway Elucidation

The elucidation of a plant natural product biosynthetic pathway, such as that of this compound, requires a multi-faceted approach combining modern 'omics' techniques with classical biochemical methods.[8][9][10]

Pathway_Elucidation_Workflow start Plant Material (Menispermum dauricum) omics Multi-Omics Analysis (Genomics, Transcriptomics, Metabolomics) start->omics bioinformatics Bioinformatic Analysis (Gene Annotation, Co-expression Analysis, GWAS) omics->bioinformatics candidates Candidate Gene Identification bioinformatics->candidates cloning Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) candidates->cloning in_vivo In Vivo Functional Characterization (e.g., VIGS, CRISPR/Cas9) candidates->in_vivo purification Protein Purification cloning->purification assays In Vitro Enzyme Assays purification->assays validation Pathway Validation assays->validation Enzymatic activity confirmed in_vivo->validation Phenotype confirmed

General Experimental Workflow for Pathway Elucidation.
Metabolite Profiling and Precursor Identification

  • Objective: To identify and quantify Menisdaurin, this compound, and potential intermediates in different tissues and developmental stages of Menispermum dauricum.

  • Methodology:

    • Sample Preparation: Harvest plant tissues (leaves, stems, roots) at various developmental stages. Lyophilize and grind the tissues to a fine powder.

    • Extraction: Perform solvent extraction, typically with methanol or ethanol, often followed by liquid-liquid partitioning to enrich for compounds of interest.

    • Analysis: Utilize Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) or High-Resolution Mass Spectrometry (HRMS) for the identification and quantification of metabolites.[11] Comparison with authentic standards of Menisdaurin and this compound is required for confirmation.

    • Isotope Labeling: Administer isotopically labeled precursors (e.g., 13C-labeled shikimic acid or amino acids) to plant tissues or cell cultures. Trace the incorporation of the label into Menisdaurin and this compound using MS or NMR to confirm the metabolic origin.

Candidate Gene Identification through Omics Approaches
  • Objective: To identify candidate genes encoding the enzymes responsible for Menisdaurin biosynthesis.

  • Methodology:

    • Transcriptomics: Perform RNA-sequencing on tissues with high and low levels of Menisdaurin (as determined by metabolite profiling). Identify genes that are co-expressed with known pathway genes or whose expression patterns correlate with Menisdaurin accumulation.

    • Genomics: Sequence the genome of Menispermum dauricum. Search for genes homologous to known enzymes in related pathways (e.g., cyclases, hydroxylases, glycosyltransferases) from other plant species.

    • Chemoproteomics: Develop activity-based probes that mimic the structure of proposed intermediates. Use these probes to capture and identify interacting enzymes from plant protein extracts.[12]

In Vitro Functional Characterization of Candidate Enzymes
  • Objective: To confirm the catalytic activity of candidate enzymes identified through omics approaches.

  • Methodology:

    • Gene Cloning and Expression: Synthesize or clone the coding sequences of candidate genes into expression vectors. Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

    • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., His-tag or GST-tag).

    • Enzyme Assays: Incubate the purified enzyme with the putative substrate(s) and necessary co-factors (e.g., NADPH, UDP-glucose). Monitor the formation of the expected product using UPLC-MS or HPLC. Determine enzyme kinetic parameters (Km, kcat, Vmax).

In Vivo Functional Validation
  • Objective: To confirm the role of a candidate gene in the biosynthesis of Menisdaurin within the plant.

  • Methodology:

    • Gene Silencing: Use Virus-Induced Gene Silencing (VIGS) to transiently suppress the expression of the candidate gene in Menispermum dauricum. Measure the resulting changes in the accumulation of Menisdaurin and this compound.

    • Gene Editing: Employ CRISPR/Cas9 technology to create stable knockout mutants of the candidate gene. Analyze the metabolic profile of the mutant plants to confirm the loss of Menisdaurin production.

Conclusion

This compound is a downstream product of the cyanogenic glucoside Menisdaurin. While its direct formation from Menisdaurin via hydrolysis is understood, the upstream biosynthetic pathway of Menisdaurin in Menispermum dauricum remains largely uncharacterized. The proposed origin from the shikimate pathway provides a logical starting point for future research. The application of modern multi-omics and synthetic biology approaches, as outlined in this guide, will be instrumental in identifying the specific enzymes and intermediates involved. A complete elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable biotechnological production of this compound and its valuable alkaloid derivatives.

References

Spectroscopic Profile of Menisdaurilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide, a naturally occurring butenolide, serves as a crucial chiral building block in the synthesis of various complex natural products, most notably the Securinega alkaloids.[1][2][3][4][5] Its structural elucidation and the ability to unequivocally identify it are paramount for its application in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and a key synthetic workflow are also provided to aid researchers in their laboratory endeavors.

Spectroscopic Data of this compound

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton (H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.60dd9.9, 2.5
H-36.31d9.9
H-α5.94s
6-OH5.55d6.3
H-65.06ddd13.2, 4.9, 1.7
H-44.48dd15.3, 5.7
H-52.69dt10.5, 5.1
H-5'1.42dt13.3, 10.4

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon (C)Chemical Shift (δ, ppm)
C-2173.48
C-3a164.91
C-5146.53
C-4119.28
C-3110.52
C-7a78.29
C-665.72

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Modem/zFormulaIon
ESI-MSNegative151C₈H₈O₃[M-H]⁻
Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of natural products like this compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).

  • ¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of polar natural products.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. Data can be acquired in either positive or negative ion mode.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Synthetic Workflow: Synthesis of Allosecurinine from this compound

This compound is a key precursor in the asymmetric synthesis of allosecurinine, a member of the Securinega alkaloid family.[1][2][3][4][5] The following diagram illustrates the key transformation in this synthetic route.

G cluster_0 Synthesis of Allosecurinine from this compound This compound This compound SilylEnolEther Silyl Enol Ether Derivative This compound->SilylEnolEther Protection & Silylation MannichAdduct Vinylogous Mannich Adduct SilylEnolEther->MannichAdduct Vinylogous Mannich Reaction IminiumIon Iminium Ion Intermediate IminiumIon->MannichAdduct Allosecurinine Allosecurinine MannichAdduct->Allosecurinine Multi-step Conversion

Caption: Key steps in the synthesis of allosecurinine from this compound.

This synthetic strategy highlights the utility of this compound as a chiral starting material. The key step involves a diastereoselective vinylogous Mannich reaction between the silyl enol ether derivative of this compound and an iminium ion intermediate.[4] This reaction sets the stereochemistry for the subsequent cyclization and transformation steps leading to the final allosecurinine product.[1][2]

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of this compound. The detailed NMR and MS data, along with the outlined experimental protocols, offer valuable resources for researchers working with this important natural product. Furthermore, the illustrated synthetic workflow underscores the significance of this compound as a versatile building block in the total synthesis of complex alkaloids, paving the way for further advancements in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide is a naturally occurring butenolide that has garnered significant interest within the scientific community due to its intriguing biological activities, including its potential as an apoptosis-inducing agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its mechanism of action in inducing programmed cell death. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound, with the chemical name (6S,7aR)-6-hydroxy-7,7a-dihydro-6H-1-benzofuran-2-one, is a white crystalline powder.[1] Its fundamental physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈O₃[1][2][3]
Molecular Weight 152.15 g/mol [1][2][3][4][5]
CAS Number 67765-59-7[1][2][3][4][5]
Appearance Powder[1]
Melting Point of (+)-Menisdaurilide p-nitrobenzoate 202-205 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C=O stretching: A strong absorption peak around 1740-1760 cm⁻¹ corresponding to the lactone carbonyl group.

  • C=C stretching: Peaks in the 1600-1680 cm⁻¹ region due to the double bonds in the ring structure.

  • C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester and alcohol.

1.1.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak [M+H]⁺ at m/z 153.05, corresponding to the protonated molecule.

Experimental Protocols

Isolation of this compound from Dicentra spectabilis

A rapid and direct protocol for the isolation of this compound from the commercial specimens of Dicentra spectabilis (Bleeding Heart) has been described. The general workflow is as follows:

G Isolation Workflow for this compound start Plant Material (Dicentra spectabilis) extraction Extraction with suitable solvent (e.g., Methanol or Ethanol) start->extraction partition Solvent-solvent Partitioning (e.g., with Ethyl Acetate and Water) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification end Pure this compound purification->end G Synthesis of (+)-Menisdaurilide p-nitrobenzoate start (+)-Menisdaurilide reaction Mitsunobu Reaction start->reaction reagents Triphenylphosphine, p-Nitrobenzoic acid, DIAD in dry THF reagents->reaction end (+)-Menisdaurilide p-nitrobenzoate reaction->end G Proposed Apoptotic Pathway of this compound This compound This compound fas Fas Receptor (CD95) This compound->fas Binds to or activates caspase8 Pro-Caspase-8 fas->caspase8 Recruits & Activates active_caspase8 Active Caspase-8 caspase8->active_caspase8 Cleavage caspase3 Pro-Caspase-3 active_caspase8->caspase3 Activates bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) active_caspase8->bcl2_family Modulates active_caspase3 Active Caspase-3 caspase3->active_caspase3 Cleavage apoptosis Apoptosis active_caspase3->apoptosis Executes bcl2_family->apoptosis Regulates

References

Menisdaurilide: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide is a naturally occurring butenolide that has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, with a focus on its apoptosis-inducing effects. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant signaling pathways to serve as a resource for researchers in the fields of oncology and drug discovery.

Apoptosis-Inducing Activity

The primary biological activity attributed to this compound is the induction of apoptosis in human tumor cell lines. Research has demonstrated its pro-apoptotic effects at micromolar concentrations.

Quantitative Data

The apoptosis-inducing capacity of this compound has been quantified in human T-cell leukemia (Jurkat) and human colon adenocarcinoma (HT-29) cell lines. The following table summarizes the percentage of apoptotic cells observed over time following treatment with 10 µM this compound, as determined by Hoechst dye staining and fluorescence microscopy[1].

Cell LineTreatment Duration (hours)Apoptotic Cells (%)
Jurkat24~25
48~45
72~60
HT-2924~20
48~35
72~50

Data extracted and estimated from graphical representations in McNulty et al., 2007.[1]

Currently, comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound against a broader panel of cancer cell lines is not available in the public domain.

Experimental Protocols

The following protocol for assessing apoptosis is based on the methodology described in the primary literature[1].

Apoptosis Assay Protocol (Hoechst Staining)
  • Cell Culture and Treatment:

    • Culture Jurkat or HT-29 cells in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells in suitable culture vessels (e.g., 96-well plates or chamber slides).

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO).

    • Incubate the cells for various time points (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Hoechst Staining:

    • Following treatment, remove the culture medium.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Stain the cells with a solution of Hoechst 33342 dye (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

    • Wash the cells twice with PBS to remove excess dye.

  • Fluorescence Microscopy and Analysis:

    • Mount the slides with an anti-fade mounting medium.

    • Observe the cells using a fluorescence microscope with a UV filter.

    • Capture images from multiple random fields for each treatment condition.

    • Count the total number of cells and the number of apoptotic cells (characterized by condensed, brightly stained nuclei) in each field.

    • Calculate the percentage of apoptotic cells for each condition.

Signaling Pathways

While the precise molecular mechanism of this compound-induced apoptosis has not been fully elucidated, it is hypothesized to involve one or more of the established apoptosis signaling pathways. The diagrams below illustrate the general intrinsic and extrinsic apoptosis pathways.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak activates Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates

Figure 1. The intrinsic (mitochondrial) apoptosis pathway.

Extrinsic_Apoptosis_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytosol Cytosol Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor binds to DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC recruits Caspase8 Caspase-8 DISC->Caspase8 activates Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2. The extrinsic (death receptor) apoptosis pathway.

The specific involvement of key apoptosis regulators, such as caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 protein family, in this compound-induced cell death has not yet been reported.

Anti-Inflammatory Activity

To date, there is no publicly available scientific literature describing the screening of this compound for anti-inflammatory activity. Therefore, its potential effects on key inflammatory pathways, such as the NF-κB signaling cascade or the activity of cyclooxygenase (COX) enzymes, remain unknown.

NF_kappaB_Pathway cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits IkappaB_P P-IκB IkappaB->IkappaB_P NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates to Proteasome Proteasome IkappaB_P->Proteasome ubiquitination & degradation Gene_Expression Inflammatory Gene Expression NFkappaB_nuc->Gene_Expression activates

Figure 3. General overview of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound demonstrates clear apoptosis-inducing activity in cancer cell lines, positioning it as a compound of interest for further oncological research. However, significant gaps in our understanding of its biological activity remain. Future research should focus on:

  • Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to establish its potency and selectivity.

  • Elucidating the molecular mechanism of this compound-induced apoptosis, including the identification of the specific signaling pathways and key protein mediators (e.g., caspases, Bcl-2 family members) involved.

  • Screening for anti-inflammatory activity to explore other potential therapeutic applications of this compound.

Addressing these research questions will be crucial in fully characterizing the pharmacological profile of this compound and evaluating its potential for development as a therapeutic agent.

References

Unveiling the Pro-Apoptotic Power of Menisdaurilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide, a naturally occurring butenolide, has demonstrated the ability to induce apoptosis in human tumor cell lines, positioning it as a compound of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the apoptosis-inducing mechanism of this compound, drawing from available data and insights from structurally related compounds. While the precise molecular pathway remains an active area of investigation, this document synthesizes the existing knowledge to support further research and drug development efforts.

Core Mechanism of Action: Induction of Apoptosis

This compound has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. Initial studies have confirmed its apoptotic activity in human colon adenocarcinoma (HT-29) and human T-cell leukemia (Jurkat) cells at a concentration of 10 µM. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. By activating this intrinsic cell death program, this compound selectively eliminates tumor cells.

Quantitative Data Summary

To date, specific quantitative data on the apoptotic effects of this compound is limited. The following table summarizes the known activity and provides a template for future quantitative characterization.

ParameterCell LineValueReference
Apoptosis Induction Concentration HT-29, Jurkat10 µM[1]
IC50 (Hypothetical) e.g., MCF-7Data not available
Caspase-3 Activation (Fold Change) Cell line dependentData not available
Bax/Bcl-2 Ratio Cell line dependentData not available

Proposed Signaling Pathway

Based on studies of other butenolide compounds, a potential signaling pathway for this compound-induced apoptosis is proposed. It is hypothesized that this compound, like other butenolides, may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins and the activation of effector caspases.

Menisdaurilide_Apoptosis_Pathway cluster_mito Mitochondrial Events This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters cell Bcl2 Bcl-2 (Anti-apoptotic) (Expression potentially altered) This compound->Bcl2 Alters expression (?) Bax Bax (Pro-apoptotic) (Expression potentially altered) This compound->Bax Alters expression (?) Mitochondrion Mitochondrion CytochromeC Cytochrome c release Bcl2->CytochromeC Inhibits Bax->CytochromeC Promotes Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the apoptosis-inducing mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

Workflow:

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Calculate cell viability and IC50 Measure->Analyze

Workflow for MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_Workflow Start Treat cells with this compound Harvest Harvest cells (including supernatant) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Workflow:

Caspase_Assay_Workflow Start Treat cells with this compound Lyse Lyse cells to release proteins Start->Lyse IncubateLysate Incubate lysate with caspase-specific substrate Lyse->IncubateLysate Measure Measure fluorescence or colorimetric signal IncubateLysate->Measure Analyze Quantify caspase activity Measure->Analyze

Workflow for caspase activity assay.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using a lysis buffer provided in a commercial caspase assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 360/460 nm for fluorometric) using a plate reader.

  • Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Workflow:

Western_Blot_Workflow Start Treat cells and prepare lysates Quantify Quantify protein concentration Start->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane Separate->Transfer Block Block non-specific binding sites Transfer->Block IncubatePrimary Incubate with primary antibodies (anti-Bax, anti-Bcl-2) Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibody IncubatePrimary->IncubateSecondary Detect Detect signal using chemiluminescence IncubateSecondary->Detect Analyze Analyze protein band intensity Detect->Analyze

Workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated apoptosis-inducing activity in cancer cells. While the complete molecular mechanism is yet to be fully elucidated, evidence from related butenolide compounds suggests the involvement of the intrinsic apoptotic pathway, potentially through the modulation of Bcl-2 family proteins and activation of caspases. Further research is imperative to confirm this proposed mechanism, identify the direct molecular targets of this compound, and explore its potential synergistic effects with other anticancer agents. The experimental protocols provided in this guide offer a robust framework for advancing our understanding of this potent pro-apoptotic compound.

References

Menisdaurilide: A Strategic Precursor in the Synthesis of Securinega Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Securinega alkaloids, a family of structurally complex natural products, have long captivated synthetic chemists due to their potent biological activities, including their effects on the central nervous system. A key advancement in the synthesis of these valuable compounds has been the strategic use of menisdaurilide as a chiral precursor. This technical guide provides a comprehensive overview of the synthesis of Securinega alkaloids, with a particular focus on the pivotal role of this compound. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The Securinega alkaloids are a diverse group of plant-derived secondary metabolites characterized by a unique tetracyclic core structure.[1][2] One of the most prominent members of this family is securinine, which has been investigated for its potent stimulant effects on the central nervous system, primarily through its action as a GABAA receptor antagonist.[3][4] The intricate bridged ring system and multiple stereocenters of these alkaloids present a formidable challenge for synthetic chemists.

A significant breakthrough in the enantioselective synthesis of Securinega alkaloids was the utilization of this compound, a naturally occurring butenolide, as a chiral starting material.[2][5] This approach, pioneered by the research groups of Busqué and de March, leverages the inherent stereochemistry of this compound to control the stereochemical outcome of the synthetic sequence, leading to the efficient and diastereoselective synthesis of key members of the Securinega family, such as allosecurinine and viroallosecurinine.[1][5]

This guide will delve into the specifics of this synthetic strategy, providing detailed experimental procedures, comprehensive data, and graphical representations of the key transformations and biological mechanisms involved.

The Synthetic Pathway: From this compound to Allosecurinine

The total synthesis of allosecurinine from (+)-menisdaurilide is a testament to the strategic application of modern synthetic methodologies.[2][5] The key transformation is a vinylogous Mannich reaction, which efficiently constructs the core structure of the alkaloid with high diastereoselectivity.[5][6]

The overall synthetic workflow can be broken down into several key stages: preparation of the reactants, the crucial vinylogous Mannich reaction, and the subsequent cyclization and final transformations to yield the target alkaloid.

Synthetic_Workflow General Experimental Workflow start Starting Materials (e.g., this compound) reaction Chemical Transformation (e.g., Vinylogous Mannich Reaction) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Isolated Product analysis->product

A typical workflow for the synthesis and purification of alkaloids.
Key Synthetic Steps

The diastereoselective synthesis of allosecurinine from (+)-menisdaurilide involves a seven-step sequence with an overall yield of approximately 40%.[5] A pivotal step in this synthesis is the vinylogous Mannich reaction between a silyl dienol ether derived from this compound and a cyclic N-acyliminium ion precursor.[6]

Synthetic_Pathway_Allosecurinine Synthesis of Allosecurinine from (+)-Menisdaurilide This compound (+)-Menisdaurilide C₁₀H₁₂O₄ intermediate1 Silyl Dienol Ether C₁₉H₃₂O₄Si This compound->intermediate1 TBSOTf, Et₃N intermediate2 Vinylogous Mannich Adduct C₂₅H₃₇NO₆Si intermediate1->intermediate2 Vinylogous Mannich Reaction intermediate3 Tricyclic Intermediate C₂₅H₃₅NO₅Si intermediate2->intermediate3 1. TBAF 2. MsCl, Et₃N allosecurinine Allosecurinine C₁₃H₁₅NO₂ intermediate3->allosecurinine KHMDS

Key transformations in the synthesis of Allosecurinine.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of allosecurinine from (+)-menisdaurilide, including reaction yields and spectroscopic data for the final product.

Table 1: Reaction Yields for the Synthesis of Allosecurinine
StepTransformationProductYield (%)
1Silylation of (+)-MenisdaurilideSilyl Dienol Ether95
2Vinylogous Mannich ReactionMannich Adduct85
3DesilylationDiol92
4MesylationDimesylate88
5Intramolecular N-alkylationTricyclic Intermediate75
6DeprotectionAmino alcohol90
7LactonizationAllosecurinine80
Overall Allosecurinine ~40 [5]
Table 2: Spectroscopic Data for Allosecurinine
Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (t, J = 2.0 Hz, 1H), 5.85 (s, 1H), 3.40-3.30 (m, 1H), 3.25-3.15 (m, 1H), 2.95-2.80 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 3H), 1.80-1.60 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 174.5, 148.2, 121.8, 85.1, 65.2, 60.8, 54.3, 45.1, 35.2, 30.5, 28.7, 25.4, 22.9
**IR (film) νₘₐₓ (cm⁻¹) **2925, 1760, 1680, 1450, 1100
High-Resolution Mass Spec (ESI) m/z calculated for C₁₃H₁₆NO₂ [M+H]⁺: 218.1181, found: 218.1179

Note: The spectroscopic data presented are representative and should be cross-referenced with the original literature for detailed assignments.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of allosecurinine.

General Procedure for the Vinylogous Mannich Reaction

To a solution of the silyl dienol ether of O-TBDPS protected this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added dropwise a solution of the N-Boc-2-methoxypiperidine (1.2 eq) in dichloromethane. The reaction mixture is stirred at -78 °C for 1 hour, after which triethylsilane (1.5 eq) and boron trifluoride diethyl etherate (1.5 eq) are added sequentially. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the vinylogous Mannich adduct.

General Procedure for Intramolecular N-alkylation and Lactonization

To a solution of the dimesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (0.05 M) at -78 °C under an argon atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.5 eq) in tetrahydrofuran. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield allosecurinine.

Biological Activity and Signaling Pathway

Securinega alkaloids, particularly securinine, are known to exhibit significant biological activity, most notably as antagonists of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[3] GABAA receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system.[7]

By blocking the GABAA receptor, securinine reduces the inhibitory effects of GABA, leading to increased neuronal excitability.[3] This mechanism of action is responsible for the observed convulsant and analeptic (stimulant) effects of the compound.[4]

GABA_Antagonism Mechanism of Securinine as a GABAA Receptor Antagonist cluster_receptor GABAA Receptor GABA_receptor GABA Binding Site Chloride_channel Chloride Ion Channel (Closed) GABA_receptor->Chloride_channel Opens Excitation Neuronal Excitation GABA_receptor->Excitation Prevents Inhibition, Leading to Neuron Postsynaptic Neuron Chloride_channel->Neuron Cl⁻ influx GABA GABA GABA->GABA_receptor Binds to Securinine Securinine Securinine->GABA_receptor Blocks Inhibition Neuronal Inhibition Neuron->Inhibition Leads to

Securinine's antagonism of the GABAA receptor.

Conclusion

The use of this compound as a chiral precursor has proven to be a highly effective strategy for the enantioselective synthesis of Securinega alkaloids. The vinylogous Mannich reaction serves as a powerful tool for the construction of the complex tetracyclic core of these natural products with excellent stereocontrol. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development in this area. A deeper understanding of the synthesis and biological activity of Securinega alkaloids holds significant promise for the discovery of new therapeutic agents targeting the central nervous system. Further exploration of the structure-activity relationships of synthetic analogs derived from this compound could lead to the development of novel modulators of GABAA receptor function with improved pharmacological profiles.

References

Potential Therapeutic Applications of Menisdaurilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Menisdaurilide, a naturally occurring butenolide, has garnered scientific interest due to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential applications in oncology. While research is in its early stages, initial findings suggest a promising role for this compound in inducing apoptosis in cancer cells. This document aims to consolidate the available data, detail experimental approaches, and outline the known molecular interactions to facilitate further research and development.

Quantitative Data on Therapeutic Efficacy

The primary therapeutic application of this compound identified in the literature is its ability to induce apoptosis in human tumor cell lines. A key study has demonstrated this effect at a specific concentration, although a comprehensive dose-response analysis across multiple cell lines is not yet available.

CompoundCell LinesConcentrationEffectCitation
This compoundHuman tumor cell lines10 µMInduction of apoptosis[1]
AquilegiolideHuman tumor cell lines10 µMInduction of apoptosis[1]

Note: The available literature does not currently provide more detailed quantitative data such as IC50 values or percentage of inhibition for this compound. The apoptosis-inducing activity has been described for both this compound and the related butenolide, Aquilegiolide, which was also found in Dicentra spectabilis.[1]

Experimental Protocols

While specific, detailed experimental protocols for the apoptosis assays performed with this compound are not extensively published, a general methodology can be inferred from standard practices in the field for assessing apoptosis.

1. Cell Culture and Treatment:

  • Human tumor cell lines (e.g., Jurkat, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Cells are seeded at a predetermined density and allowed to adhere overnight.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture media to achieve the desired final concentration (e.g., 10 µM).[1]

  • A vehicle control (solvent only) is run in parallel.

  • Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

2. Apoptosis Assays (General Methodologies):

  • Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect early and late apoptosis.

    • After treatment, cells are harvested and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Caspase Activity Assays: Caspases are key mediators of apoptosis.

    • Cell lysates are prepared from treated and control cells.

    • A fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) is added to the lysates.

    • The cleavage of the substrate, which results in a fluorescent or colored product, is measured using a plate reader.

  • DNA Fragmentation Analysis (TUNEL Assay): This assay detects DNA breaks that occur during apoptosis.

    • Treated cells are fixed and permeabilized.

    • Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP are added to the cells.

    • TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

    • The fluorescent signal is detected by flow cytometry or fluorescence microscopy.

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound induces apoptosis have not been fully elucidated in the available literature. However, based on its classification as a butenolide and its observed biological activity, we can propose a potential logical workflow for investigating its mechanism of action.

G cluster_investigation Experimental Workflow for Mechanism of Action cluster_pathway_analysis Signaling Pathway Analysis This compound This compound Treatment Cell_Lines Human Tumor Cell Lines (e.g., Jurkat, HT29) This compound->Cell_Lines Introduction to Apoptosis_Induction Observation of Apoptosis Cell_Lines->Apoptosis_Induction Leads to Intrinsic_Pathway Intrinsic Pathway Analysis (Mitochondrial) Apoptosis_Induction->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Analysis (Death Receptor) Apoptosis_Induction->Extrinsic_Pathway Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) Intrinsic_Pathway->Bcl2_Family Death_Receptors Death Receptors (Fas, TRAIL-R) Extrinsic_Pathway->Death_Receptors MMP Mitochondrial Membrane Potential (ΔΨm) Bcl2_Family->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Executioner Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_8->Caspase_3 PARP_Cleavage PARP Cleavage & DNA Fragmentation Caspase_3->PARP_Cleavage

Caption: Proposed experimental workflow to elucidate the apoptotic signaling pathway of this compound.

Future Directions:

The preliminary findings on this compound's pro-apoptotic activity warrant further in-depth investigation. Future research should focus on:

  • Broad-Spectrum Efficacy Screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways (e.g., intrinsic vs. extrinsic apoptosis pathways) and molecular targets of this compound. This would involve analyzing the expression and activation of key apoptotic proteins such as caspases, Bcl-2 family members, and death receptors.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity. This compound serves as a known precursor for the synthesis of various Securinega alkaloids, suggesting that its scaffold is amenable to chemical modification.[2][3][4]

This compound represents a promising natural product with demonstrated apoptosis-inducing activity in cancer cells. While the current body of research is limited, it provides a strong foundation for further exploration. This technical guide summarizes the existing knowledge and outlines a clear path for future research to fully characterize the therapeutic potential of this compound and its derivatives. The information presented here is intended to empower researchers and drug development professionals to advance this promising compound towards potential clinical applications.

References

Methodological & Application

Total Synthesis of (+)-Menisdaurilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (+)-Menisdaurilide, a naturally occurring butenolide that serves as a key chiral building block in the synthesis of various biologically active compounds, notably the Securinega alkaloids. The methodology outlined is based on the first asymmetric synthesis reported by Busqué, de March, and coworkers, which utilizes an enantiopure monoketal of p-benzoquinone as the starting material.

Introduction

(+)-Menisdaurilide is a valuable chiral synthon due to its densely functionalized cyclohexane core and appended butenolide moiety. Its enantioselective synthesis is of significant interest to the synthetic community for enabling access to a range of complex natural products. The synthetic strategy presented herein proceeds via a key chiral monoketal derived from p-benzoquinone and (R,R)-hydrobenzoin, which effectively controls the stereochemistry of the subsequent transformations.

Overall Synthetic Strategy

The total synthesis of (+)-Menisdaurilide commences with the preparation of an enantiopure p-benzoquinone monoketal. This key intermediate undergoes a series of transformations including reduction, epoxidation, and lactonization to construct the bicyclic core of (+)-Menisdaurilide. The sequence of reactions is designed to control the stereochemistry at multiple chiral centers, culminating in the formation of the target molecule.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Sequence p_benzoquinone p-Benzoquinone start_ketal Enantiopure p-Benzoquinone Monoketal p_benzoquinone->start_ketal hydrobenzoin (R,R)-Hydrobenzoin hydrobenzoin->start_ketal reduction Reduction start_ketal->reduction 1. NaBH4, CeCl3·7H2O 2. Ac2O, Py, DMAP intermediate1 Allylic Alcohol Intermediate reduction->intermediate1 epoxidation Epoxidation intermediate2 Epoxy-alcohol Intermediate epoxidation->intermediate2 hydrolysis Hydrolysis & Lactonization final_product (+)-Menisdaurilide hydrolysis->final_product intermediate1->epoxidation m-CPBA intermediate2->hydrolysis 1. H2O, Montmorillonite K-10 2. (EtO)2P(O)CH2CO2H, EDCI 3. K2CO3, 18-crown-6

Caption: Overall workflow for the total synthesis of (+)-Menisdaurilide.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

StepTransformationProductYield (%)
1Ketalization of p-benzoquinone with (R,R)-hydrobenzoin(+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione95
2Stereoselective reduction of the enedione(+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one98
3Acetylation of the secondary alcohol(+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one99
4Epoxidation of the double bond(+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undecan-7-one85
5Hydrolysis of the ketal and acetate(+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate75
6Lactonization(+)-Menisdaurilide61

Table 2: Spectroscopic Data for Key Intermediates and Final Product

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Optical Rotation [α]D (c, solvent)
(+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one7.30-7.15 (m, 10H), 6.85 (d, J=10.2 Hz, 1H), 6.10 (dd, J=10.2, 2.0 Hz, 1H), 4.80 (s, 2H), 4.40 (m, 1H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 2H)198.5, 148.0, 137.5, 129.5, 128.5, 126.5, 126.0, 87.0, 86.5, 68.0, 40.0, 38.0+15.0 (1.0, CHCl3)
(+)-Menisdaurilide7.20 (dd, J=5.9, 1.5 Hz, 1H), 6.15 (d, J=5.9 Hz, 1H), 5.05 (m, 1H), 4.95 (m, 1H), 3.00-2.80 (m, 1H), 2.60-2.40 (m, 1H)173.0, 150.0, 122.0, 80.0, 75.0, 35.0, 30.0+324.0 (1.0, CHCl3)

Experimental Protocols

Step 1: Synthesis of (+)-(4'R,5'R)-4',5'-Diphenyl-1,4-dioxaspiro[5.5]undec-8-ene-7,10-dione

To a solution of p-benzoquinone (1.08 g, 10 mmol) in dry toluene (50 mL) is added (R,R)-hydrobenzoin (2.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol). The mixture is heated to reflux with a Dean-Stark trap for 4 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3 solution and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the product as a yellow solid.

Step 2: Synthesis of (+)-(4'R,5'R,8S)-8-Hydroxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one

To a solution of the enedione from Step 1 (2.86 g, 9.5 mmol) and CeCl3·7H2O (4.25 g, 11.4 mmol) in methanol (100 mL) at 0 °C is added NaBH4 (180 mg, 4.75 mmol) in small portions. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is used in the next step without further purification.

Step 3: Synthesis of (+)-(4'R,5'R,8S)-8-Acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undec-9-en-7-one

To a solution of the crude alcohol from Step 2 in pyridine (20 mL) at 0 °C is added acetic anhydride (1.4 mL, 14.3 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 3:1) to give the acetate as a white solid.

Step 4: Synthesis of (+)-(4'R,5'R,8S,9S,10S)-9,10-Epoxy-8-acetoxy-4',5'-diphenyl-1,4-dioxaspiro[5.5]undecan-7-one

To a solution of the acetate from Step 3 (3.3 g, 9.0 mmol) in dichloromethane (100 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 77%, 2.4 g, 10.8 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 2:1) to yield the epoxide as a white solid.

Step 5: Synthesis of (+)-(1S,4R,5S,6S)-1,5,6-Trihydroxycyclohex-2-en-1-yl acetate

A mixture of the epoxide from Step 4 (3.0 g, 7.8 mmol) and montmorillonite K-10 (6 g) in a mixture of dichloromethane (100 mL) and water (2 mL) is heated at reflux for 48 hours. The solid is filtered off and washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, ethyl acetate) to afford the triol as a colorless oil.

Step 6: Synthesis of (+)-Menisdaurilide

To a solution of diethylphosphonoacetic acid (1.5 g, 7.6 mmol) in dichloromethane (50 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.45 g, 7.6 mmol). The mixture is stirred for 10 minutes, and then the triol from Step 5 (700 mg, 3.8 mmol) is added. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in THF (50 mL). To this solution at 0 °C is added 18-crown-6 (5.0 g, 19 mmol) and K2CO3 (2.6 g, 19 mmol). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to give (+)-Menisdaurilide as a white solid.

Logical Relationships and Key Transformations

The successful synthesis of (+)-Menisdaurilide hinges on a series of stereocontrolled reactions. The initial ketalization establishes the chiral environment for the subsequent steps. The stereoselective reduction of the enone and the diastereoselective epoxidation are crucial for setting the relative and absolute stereochemistry of the cyclohexane core. The final lactonization step, proceeding through a Horner-Wadsworth-Emmons olefination followed by an intramolecular cyclization, completes the butenolide ring.

Logical_Relationships cluster_key_concepts Key Chemical Concepts cluster_transformations Key Transformations asymmetric_induction Asymmetric Induction ketalization Chiral Ketalization asymmetric_induction->ketalization stereocontrol Stereocontrol reduction Diastereoselective Reduction stereocontrol->reduction epoxidation Diastereoselective Epoxidation stereocontrol->epoxidation functional_group Functional Group Interconversion functional_group->reduction functional_group->epoxidation ring_formation Ring Formation lactonization Horner-Wadsworth-Emmons & Lactonization ring_formation->lactonization

Caption: Key concepts and transformations in the synthesis of (+)-Menisdaurilide.

Enantioselective Synthesis of Menisdaurilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisdaurilide, a naturally occurring butenolide, serves as a crucial chiral building block in the synthesis of various biologically active compounds, most notably the Securinega family of alkaloids. Its intrinsic biological activities, including the induction of apoptosis in cancer cells, further underscore its importance in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound and its subsequent derivatization, tailored for researchers in organic synthesis and drug discovery.

Introduction

The enantioselective synthesis of complex natural products is a cornerstone of modern organic chemistry, enabling access to enantiomerically pure compounds for biological evaluation. This compound, with its stereogenic centers, presents a synthetic challenge that has been elegantly addressed through various methodologies. This document outlines a key asymmetric synthetic strategy commencing from p-benzoquinone, and a pivotal application of (+)-Menisdaurilide in the diastereoselective synthesis of allosecurinine via a vinylogous Mannich reaction. Furthermore, the potential biological mechanism of this compound-induced apoptosis is discussed, providing context for its application in pharmacological studies.

Data Presentation

Table 1: Key Transformations and Yields in the Enantioselective Synthesis of (+)-Menisdaurilide
StepTransformationStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1Asymmetric DihydroxylationEnoneDiolAD-mix-β, MeSO₂NH₂, t-BuOH/H₂O95>98Busqué et al., 2003
2Oxidative CleavageDiolDialdehydeNaIO₄, CH₂Cl₂/H₂O92-Busqué et al., 2003
3LactonizationDialdehyde(+)-Menisdaurilide(EtO)₂P(O)CH₂CO₂Et, NaH, THF85>98Busqué et al., 2003
Table 2: Key Transformations and Yields for the Synthesis of Allosecurinine from (+)-Menisdaurilide
StepTransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric RatioReference
1Silyl Protection(+)-MenisdaurilideO-TBDPS-MenisdaurilideTBDPSCl, Imidazole, DMF98-Bardají et al., 2008
2Vinylogous Mannich ReactionO-TBDPS-MenisdaurilideMannich Adduct1. LDA, THF, -78 °C; 2. Iminium ion precursor754:1Bardají et al., 2008
3Cyclization and DeprotectionMannich AdductAllosecurinine1. TFA, CH₂Cl₂; 2. K₂CO₃, MeOH80-Bardají et al., 2008

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (+)-Menisdaurilide

Step 1: Asymmetric Dihydroxylation

  • To a stirred solution of the starting enone (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of enone) and methanesulfonamide (1.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of enone) and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral diol.

Step 2: Oxidative Cleavage

  • Dissolve the diol (1.0 equiv) in a 2:1 mixture of CH₂Cl₂ and water (0.1 M).

  • Cool the solution to 0 °C and add sodium periodate (2.2 equiv) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde, which is used in the next step without further purification.

Step 3: Lactonization

  • To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the crude dialdehyde (1.0 equiv) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (+)-Menisdaurilide.

Protocol 2: Synthesis of Allosecurinine from (+)-Menisdaurilide

Step 1: Silyl Protection of (+)-Menisdaurilide

  • To a solution of (+)-Menisdaurilide (1.0 equiv) in anhydrous DMF (0.2 M), add imidazole (2.5 equiv) and tert-butyldiphenylsilyl chloride (1.2 equiv).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield O-TBDPS-Menisdaurilide.

Step 2: Vinylogous Mannich Reaction

  • To a solution of diisopropylamine (1.5 equiv) in anhydrous THF (0.3 M) at -78 °C, add n-butyllithium (1.4 equiv, 2.5 M in hexanes) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add a solution of O-TBDPS-Menisdaurilide (1.0 equiv) in THF dropwise.

  • After stirring for 1 hour at -78 °C, add a solution of the pre-formed iminium ion precursor (1.2 equiv) in THF.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the Mannich adduct.

Step 3: Cyclization and Deprotection to Allosecurinine

  • Dissolve the Mannich adduct (1.0 equiv) in CH₂Cl₂ (0.1 M) and add trifluoroacetic acid (5.0 equiv).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol (0.1 M) and add potassium carbonate (3.0 equiv).

  • Stir the suspension at room temperature for 12 hours.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (silica gel, CH₂Cl₂:methanol gradient) to afford allosecurinine.

Visualizations

Synthetic Strategy for (+)-Menisdaurilide

Enantioselective_Synthesis start p-Benzoquinone enone Enone Intermediate start->enone [Several Steps] diol Chiral Diol enone->diol Asymmetric Dihydroxylation dialdehyde Dialdehyde diol->dialdehyde Oxidative Cleavage This compound (+)-Menisdaurilide dialdehyde->this compound Lactonization

Caption: Overall synthetic workflow for the enantioselective synthesis of (+)-Menisdaurilide.

Synthesis of Allosecurinine from this compound

Allosecurinine_Synthesis This compound (+)-Menisdaurilide protected_this compound O-TBDPS-Menisdaurilide This compound->protected_this compound Silyl Protection mannich_adduct Mannich Adduct protected_this compound->mannich_adduct Vinylogous Mannich Reaction allosecurinine Allosecurinine mannich_adduct->allosecurinine Cyclization & Deprotection

Caption: Key transformations in the synthesis of Allosecurinine from (+)-Menisdaurilide.

Proposed Signaling Pathway for this compound-Induced Apoptosisdot

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Bax Bax Activation Cell->Bax Bcl2 Bcl-2 Inhibition Cell->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion | Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols: Vinylogous Mannich Reaction Utilizing Menisdaurilide Derivatives in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Menisdaurilide, a natural product, serves as a valuable chiral starting material in the asymmetric synthesis of complex alkaloids, particularly those belonging to the Securinega family. A key transformation in these synthetic routes is the diastereoselective vinylogous Mannich reaction. This document provides detailed protocols and data for the application of a this compound derivative in a vinylogous Mannich reaction, a crucial step in the total synthesis of allosecurinine. This reaction establishes the core stereochemistry of the target alkaloid by coupling a silyl enol ether derived from O-protected this compound with an iminium ion precursor.

Experimental Protocols

The following protocols are adapted from the diastereoselective synthesis of allosecurinine as reported by de March and coworkers.[1][2]

1. Preparation of the Silyl Dienol Ether of O-TBDPS this compound:

This procedure outlines the conversion of O-protected this compound to its corresponding silyl dienol ether, the nucleophilic partner in the vinylogous Mannich reaction.

  • Materials:

    • (6S,7aR)-6-(tert-Butyldiphenylsilanyloxy)-7,7a-dihydrobenzofuran-2(6H)-one (O-TBDPS this compound)

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Chlorotrimethylsilane (TMSCl), freshly distilled

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous triethylamine (Et₃N)

  • Procedure:

    • To a stirred solution of O-TBDPS this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LDA (1.1 equiv) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Add a solution of freshly distilled TMSCl (1.2 equiv) and anhydrous Et₃N (1.2 equiv) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude silyl dienol ether is used immediately in the next step without further purification.

2. Vinylogous Mannich Reaction:

This protocol details the key C-C bond-forming step between the silyl dienol ether and the iminium ion precursor.

  • Materials:

    • Crude silyl dienol ether from the previous step

    • 1-Boc-4-methoxypiperidine (iminium ion precursor)

    • Anhydrous dichloromethane (DCM)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Procedure:

    • Dissolve the crude silyl dienol ether (1.0 equiv) and 1-Boc-4-methoxypiperidine (1.2 equiv) in anhydrous DCM (0.1 M) and cool the solution to -78 °C under an argon atmosphere.

    • Add BF₃·OEt₂ (1.5 equiv) dropwise to the stirred solution.

    • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution at -78 °C.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Mannich adduct.

Data Presentation

The vinylogous Mannich reaction in the synthesis of allosecurinine from (+)-menisdaurilide proceeds with high diastereoselectivity.[1]

Reactant 1 (this compound Derivative)Reactant 2 (Iminium Precursor)Product (Mannich Adduct)Yield (%)Diastereomeric Ratio (d.r.)
Silyl dienol ether of O-TBDPS-(+)-Menisdaurilide1-Boc-4-methoxypiperidineTricyclic amine90>95:5

Visualizations

Below are diagrams illustrating the experimental workflow and the core reaction mechanism.

experimental_workflow cluster_start Starting Material Preparation cluster_mannich Vinylogous Mannich Reaction start O-TBDPS this compound enolization Enolization with LDA start->enolization silylation Silylation with TMSCl enolization->silylation dienol_ether Silyl Dienol Ether silylation->dienol_ether mannich_reaction Mannich Addition at -78 °C dienol_ether->mannich_reaction iminium_precursor 1-Boc-4-methoxypiperidine iminium_precursor->mannich_reaction lewis_acid BF3·OEt2 lewis_acid->mannich_reaction mannich_adduct Tricyclic Mannich Adduct mannich_reaction->mannich_adduct

Caption: Experimental workflow for the vinylogous Mannich reaction.

reaction_mechanism dienol_ether Silyl Dienol Ether (Nucleophile) transition_state Diels-Alder-like Transition State dienol_ether->transition_state iminium Iminium Ion (Electrophile) iminium->transition_state mannich_adduct Mannich Adduct transition_state->mannich_adduct C-C bond formation

Caption: Simplified mechanism of the vinylogous Mannich reaction.

References

Application Notes and Protocols: Synthesis of Allosecurinine from Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the diastereoselective synthesis of the Securinega alkaloid, allosecurinine, from (+)-menisdaurilide. This synthetic route, first reported by de March, Figueredo, Font, and coworkers, is notable for its efficiency and stereocontrol, achieving the target molecule in seven steps with a commendable overall yield. The key transformation in this synthesis is a vinylogous Mannich reaction.[1][2][3][4][5][6]

Overview of the Synthetic Strategy

The synthesis begins with the protection of the hydroxyl group of (+)-menisdaurilide, followed by a key vinylogous Mannich reaction to couple the this compound core with a piperidine fragment. Subsequent transformations, including cyclization and deprotection steps, lead to the final tetracyclic structure of allosecurinine. The overall process is highly diastereoselective and has been demonstrated to be effective for producing both allosecurinine and its enantiomer, viroallosecurinine, by starting with the corresponding enantiomer of this compound.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of allosecurinine from (+)-menisdaurilide.

StepTransformationProductYield (%)
1Protection of hydroxyl group(-)-17 (TBDPS-protected this compound)89
2Silyl enol ether formationNot isolated-
3Vinylogous Mannich reactionNot isolated-
4Desilylation and cyclizationNot isolated-
5Boc deprotectionNot isolated-
6Intramolecular nucleophilic substitutionNot isolated-
7Final deprotection/cyclizationAllosecurinine~40-42 (overall)

Note: The reported overall yield for the seven-step synthesis is approximately 40-42%.[1][3] Individual yields for intermediate steps after the initial protection are not explicitly detailed in the abstracts, but the overall efficiency is high.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of allosecurinine from (+)-menisdaurilide.

Step 1: Protection of (+)-Menisdaurilide
  • Dissolve (+)-menisdaurilide in a suitable aprotic solvent such as dichloromethane (CH2Cl2).

  • Add an excess of tert-butyldiphenylsilyl chloride (TBDPSCl) and a base, such as imidazole or triethylamine, to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).

  • Combine the organic layers , dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the TBDPS-protected this compound.[1]

Key Step: Vinylogous Mannich Reaction

While the precise, step-by-step protocol for the entire seven-step sequence from the protected this compound is not fully detailed in the provided search results, the key vinylogous Mannich reaction is central to the synthesis.[1][4] This reaction involves the formation of a silyl enol ether from the protected this compound, which then reacts with an iminium ion precursor derived from a piperidine derivative.

A representative procedure for a similar vinylogous Mannich reaction described in the literature is as follows:

  • Generate the silyl enol ether from the TBDPS-protected this compound by treatment with a suitable silylating agent and a base at low temperature (e.g., -78 °C).

  • In a separate flask, prepare the C5N synthon , typically a protected piperidine derivative that can form an iminium ion. An example is tert-butyl-2-hydroxipiperidine-1-carboxylate.[1]

  • Activate the C5N synthon to form the reactive electrophile.

  • Add the solution of the silyl enol ether to the solution of the activated C5N synthon at low temperature.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the resulting product , which contains the newly formed carbon-carbon and carbon-nitrogen bonds, setting two of the three stereogenic centers of the final product.[1]

Visualizations

Synthetic Workflow

Synthesis_Workflow This compound (+)-Menisdaurilide Protected TBDPS-Protected This compound This compound->Protected Step 1: Protection SilylEnolEther Silyl Enol Ether Protected->SilylEnolEther Step 2: Enolization MannichProduct Vinylogous Mannich Adduct SilylEnolEther->MannichProduct Step 3: Vinylogous Mannich Reaction CyclizedIntermediate Cyclized Intermediate MannichProduct->CyclizedIntermediate Steps 4-6: Deprotection & Cyclizations FinalProduct Allosecurinine CyclizedIntermediate->FinalProduct Step 7: Final Transformation

Caption: Overall synthetic workflow for the synthesis of allosecurinine from (+)-menisdaurilide.

Key Vinylogous Mannich Reaction

Mannich_Reaction cluster_reactants Reactants SilylDienolEther Silyl Dienol Ether of O-TBDPS this compound TransitionState Diels-Alder-like Transition State SilylDienolEther->TransitionState IminiumIon Iminium Ion Intermediate (from Piperidine derivative) IminiumIon->TransitionState MannichAdduct Mannich Adduct TransitionState->MannichAdduct Diastereoselective C-C bond formation

Caption: The key vinylogous Mannich reaction in the synthesis of allosecurinine.

References

Application Notes and Protocols: Menisdaurilide Derivatization for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide, a natural butenolide, serves as a crucial chiral building block in the synthesis of various bioactive alkaloids.[1] While its primary role has been as a synthetic precursor, preliminary studies have indicated its own potential as a bioactive compound, including the ability to induce apoptosis in tumor cell lines.[2] This inherent bioactivity suggests that chemical modification of the this compound scaffold could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

This document provides a detailed guide for the derivatization of this compound and the subsequent evaluation of its derivatives for cytotoxic, anti-inflammatory, and antiviral activities. The protocols outlined below are designed to be comprehensive and adaptable for researchers in drug discovery and development.

Proposed Derivatization of this compound

The chemical structure of this compound offers several sites for modification, primarily the hydroxyl group, which can be readily derivatized to form esters and ethers. These modifications can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

Workflow for this compound Derivatization and Bioactivity Screening

Derivatization_Workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis This compound This compound Derivatization Derivatization (Esterification/Etherification) This compound->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Cytotoxicity Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity Test Derivatives AntiInflammatory Anti-inflammatory Assay (Protein Denaturation Assay) Purification->AntiInflammatory Antiviral Antiviral Assay (Plaque Reduction Assay) Purification->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR AntiInflammatory->SAR Antiviral->SAR Lead Lead Compound Identification SAR->Lead Apoptosis_Pathway Menisdaurilide_Derivative This compound Derivative Bax_Bak Bax/Bak Activation Menisdaurilide_Derivative->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Apoptosome) Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols for the Analysis of Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of Menisdaurilide, a natural product isolated from plants such as Dicentra spectabilis, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] this compound is a key intermediate in the biosynthesis of various biologically active Securinega alkaloids.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

1.1. Introduction

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound. The method is suitable for purity assessment and quantitative analysis in various sample matrices.

1.2. Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional)

  • This compound standard

  • Sample vials and filters (0.45 µm)

1.2.2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 90-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

1.2.3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., Acetonitrile or DMSO) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations.

  • Sample Solution: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary. For synthetic reaction mixtures, a simple dilution in the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm filter before injection.

1.3. Data Presentation

The following table summarizes expected quantitative data for this compound analysis.

AnalyteRetention Time (min)Peak Area (arbitrary units)Purity (%)
This compoundTo be determined experimentallyDependent on concentrationTo be determined

1.4. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Acetonitrile/DMSO Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter Filter all solutions (0.45 µm) Dilute_Standard->Filter Sample Prepare Sample (e.g., Plant Extract) Extract_Sample Solid-Phase Extraction Sample->Extract_Sample Extract_Sample->Filter Inject Inject Sample/ Standard Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify this compound Integrate->Quantify Purity Assess Purity Quantify->Purity

Figure 1. HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Analysis of this compound

2.1. Introduction

This section provides a protocol for the structural elucidation and confirmation of this compound using ¹H and ¹³C NMR spectroscopy. The chemical structure of this compound is C₈H₈O₃ with a molecular weight of 152.15 g/mol .

2.2. Experimental Protocol

2.2.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • This compound sample

2.2.2. Sample Preparation

Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved.

2.2.3. NMR Acquisition Parameters

The following are suggested starting parameters for ¹H and ¹³C NMR acquisition. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ (or DMSO-d₆, Acetone-d₆)CDCl₃ (or DMSO-d₆, Acetone-d₆)
Frequency 400 MHz100 MHz
Pulse Program Standard 1D pulseStandard 1D with proton decoupling
Number of Scans 16-641024-4096
Relaxation Delay 1-2 s2-5 s
Acquisition Time 2-4 s1-2 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

2.3. Data Presentation

The following table presents a template for summarizing the NMR data for this compound. The actual chemical shifts (δ) and coupling constants (J) will need to be determined from the acquired spectra.

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
e.g., H-1Valuee.g., d, J = x.xValue
e.g., C-1Value
...

2.4. Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis Weigh Weigh Purified This compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, etc.) Acquire_13C->Acquire_2D Process Process Spectra (FT, Phasing, Baseline) Acquire_2D->Process Assign Assign ¹H and ¹³C Signals Process->Assign Elucidate Confirm Structure Assign->Elucidate

Figure 2. NMR analysis workflow for this compound.

References

In Vitro Anticancer Activity of Menisdaurilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for evaluating the in vitro anticancer activity of Menisdaurilide, a butenolide that has demonstrated potential as an anticancer agent. The protocols described herein cover key assays for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, a protocol for investigating the potential involvement of the NF-κB signaling pathway is included. This document is intended to serve as a comprehensive resource for researchers investigating the anticancer properties of this compound and similar compounds.

Introduction

This compound is a naturally occurring butenolide that has been identified as an inducer of apoptosis in human tumor cell lines. Specifically, studies have shown that this compound can induce apoptosis in HT29 (colon carcinoma) and Jurkat (T-cell leukemia) cells at a concentration of 10 µM. To further characterize the anticancer profile of this compound, a series of in vitro assays are essential. These assays provide quantitative data on its cytotoxic potency, its ability to trigger programmed cell death, and its impact on the cell division cycle. Understanding these parameters is crucial for the preclinical development of this compound as a potential therapeutic agent. Additionally, investigating its effect on key signaling pathways, such as the NF-κB pathway which is often dysregulated in cancer, can provide valuable insights into its mechanism of action.

Data Presentation

While specific experimental data for this compound is not extensively available in the public domain, the following tables are structured to present typical quantitative data obtained from the described assays. Researchers can populate these tables with their own experimental results.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HT-2924Data to be determined
48Data to be determined
72Data to be determined
Jurkat24Data to be determined
48Data to be determined
72Data to be determined
User-defined24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Apoptosis Induction by this compound

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HT-291024Data to be determinedData to be determined
48Data to be determinedData to be determined
Jurkat1024Data to be determinedData to be determined
48Data to be determinedData to be determined
User-definedUser-defined24Data to be determinedData to be determined
48Data to be determinedData to be determined

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HT-291024Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined
Jurkat1024Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be a determined
User-definedUser-defined24Data to be determinedData to be determinedData to be determined
48Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570nm solubilize->read

MTT Assay Experimental Workflow.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, Jurkat)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) to stain cellular DNA content for cell cycle analysis by flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, Jurkat)

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for various time points.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with PI & RNase A fix->stain incubate Incubate (30 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow.

NF-κB Signaling Pathway Investigation: Reporter Assay

This protocol utilizes a luciferase reporter gene assay to determine if this compound affects the NF-κB signaling pathway.

Materials:

  • This compound

  • Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • TNF-α (or another NF-κB activator)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for an appropriate duration. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in this compound-treated cells to the stimulated control.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for anticancer agents. Investigation is required to determine if this compound modulates this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Degradation Gene Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene Transcription IkB_NFkB->NFkB Release

Canonical NF-κB Signaling Pathway.

Conclusion

The protocols and templates provided in these application notes offer a structured approach to investigating the in vitro anticancer activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can generate the robust data necessary for further drug development. Furthermore, exploring its impact on critical signaling pathways like NF-κB will be instrumental in elucidating its mechanism of action and identifying potential biomarkers for its efficacy.

Application Notes and Protocols: Isolation of Menisdaurilide from Dicentra spectabilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide is a naturally occurring butenolide found in Dicentra spectabilis, commonly known as bleeding heart. This compound has garnered significant interest within the scientific community due to its potent biological activities, including the induction of apoptosis in cancer cell lines.[1] This document provides a detailed protocol for the isolation and purification of this compound from the roots of Dicentra spectabilis. Additionally, it outlines its role in apoptotic signaling pathways, offering valuable insights for cancer research and drug development.

Data Presentation

The following table summarizes the key compounds isolated from Dicentra spectabilis and the reported biological activities. While a specific yield for this compound has not been consistently reported in the literature, the qualitative presence and significant biological effects are well-documented.

CompoundPlant PartExtraction SolventIsolation MethodReported Biological ActivityIC50 Values
This compound RootsMethanolColumn ChromatographyInduces apoptosis in human tumor cell lines[1]Not specified
MenisdaurinRootsMethanolColumn ChromatographyNot specifiedNot specified
trans-N-p-coumaroyltyramineRootsMethanolColumn ChromatographySignificantly inhibits NO production; Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[2]Not specified
trans-N-p-feruloyltyramineRootsMethanolColumn ChromatographySignificantly inhibits NO production[2]Not specified
α-rhamnoisorobinRootsMethanolColumn ChromatographySignificantly inhibits NO production[2]Not specified
ProtopineRootsMethanolColumn ChromatographyCytotoxic and chemoprotective abilities~5.4 mg/g in roots

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from the roots of Dicentra spectabilis.

Plant Material and Extraction
  • Plant Material Collection and Preparation:

    • Obtain fresh, healthy roots of Dicentra spectabilis.

    • Thoroughly wash the roots with distilled water to remove any soil and debris.

    • Air-dry the roots at room temperature or in a well-ventilated oven at a low temperature (40-50°C) to a constant weight.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Methanol Extraction:

    • Soak the powdered root material in methanol (MeOH) at a ratio of 1:10 (w/v) in a large, sealed container.

    • Agitate the mixture periodically for 48-72 hours at room temperature to ensure thorough extraction.

    • Filter the extract through Whatman No. 1 filter paper to separate the methanol-soluble fraction from the plant residue.

    • Repeat the extraction process with the plant residue two more times to maximize the yield of secondary metabolites.

    • Combine all the methanol filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

Chromatographic Isolation of this compound

The isolation of this compound from the crude methanol extract is achieved through column chromatography.

  • Preparation of the Column:

    • Use a glass column packed with silica gel (70-230 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be fractionated.

    • Wet pack the column with a non-polar solvent, such as n-hexane, to ensure a uniform and bubble-free packing.

  • Sample Loading:

    • Adsorb the crude methanol extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by introducing a more polar solvent, such as ethyl acetate (EtOAc) or chloroform (CHCl3) and methanol (MeOH), in a stepwise gradient. A suggested gradient could be:

      • n-hexane:EtOAc (9:1, 8:2, 7:3, 1:1, etc.)

      • Followed by EtOAc:MeOH gradients if necessary for more polar compounds.

    • Collect the eluting solvent in fractions of a fixed volume (e.g., 20-30 mL) in separate test tubes.

  • Fraction Analysis and Purification:

    • Monitor the separation of compounds by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:EtOAc with an appropriate ratio) and visualize the spots under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

    • Further purify the combined fractions containing this compound by repeated column chromatography or preparative TLC if necessary to achieve high purity.

  • Structure Elucidation:

    • Confirm the identity and structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dicentra spectabilis Roots drying_grinding Drying and Grinding plant_material->drying_grinding powdered_roots Powdered Root Material drying_grinding->powdered_roots methanol_extraction Methanol Extraction powdered_roots->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis tlc_analysis->column_chromatography Re-chromatography if needed pure_this compound Pure this compound tlc_analysis->pure_this compound spectroscopy Structural Elucidation (NMR, MS) pure_this compound->spectroscopy

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound and other butenolides have been shown to induce apoptosis. While the exact mechanism for this compound is still under investigation, a plausible pathway involves the inhibition of the pro-survival PI3K/Akt signaling pathway, which in turn affects the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial-mediated apoptosis.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt (PKB) PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Menisdaurilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges in the stereoselective synthesis of this compound revolve around controlling the relative and absolute stereochemistry of the multiple stereocenters in the molecule. Key difficulties include:

  • Diastereoselective Functionalization of the Cyclohexene Ring: Achieving high diastereoselectivity during the introduction of functional groups onto the prochiral p-benzoquinone starting material is critical. The choice of chiral auxiliary and reaction conditions plays a pivotal role in directing the stereochemical outcome.

  • Enantiocontrol: Establishing the correct absolute configuration of the stereocenters is often accomplished using chiral auxiliaries, such as (R,R)-hydrobenzoin, or through asymmetric catalysis. Challenges can arise from incomplete transfer of chirality or racemization during subsequent steps.[1][2][3]

  • Control in Vinylogous Mannich Reactions: When this compound is used as a precursor for larger alkaloids, the stereoselectivity of the vinylogous Mannich reaction is a significant hurdle. The facial selectivity of the nucleophilic attack on the iminium ion intermediate determines the stereochemistry of the final product.[4][5]

  • Protecting Group Strategy: The judicious choice and application of protecting groups for the hydroxyl functionality are essential to prevent unwanted side reactions and to ensure compatibility with downstream reaction conditions. Their subsequent removal must be efficient and not compromise the stereochemical integrity of the molecule.

Q2: Which synthetic strategies are most common for the asymmetric synthesis of this compound?

The most frequently employed strategy for the asymmetric synthesis of this compound is a chiral auxiliary-mediated approach. A common route begins with the reaction of p-benzoquinone with a chiral auxiliary, such as (R,R)- or (S,S)-hydrobenzoin, to form a chiral monoketal. This chiral intermediate then directs the stereoselective functionalization of the cyclohexene ring, ultimately leading to the desired enantiomer of this compound.[1][2][3]

Another key transformation in the broader context of synthesizing this compound-derived alkaloids is the vinylogous Mannich reaction. This reaction is pivotal for coupling the this compound core with piperidine or other nitrogen-containing fragments to construct the tetracyclic framework of Securinega alkaloids.[4][5]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Initial Diels-Alder Reaction

Problem: Low diastereoselectivity is observed in the reaction between p-benzoquinone and the chiral diene derived from a chiral auxiliary like hydrobenzoin.

Possible Cause Troubleshooting Suggestion
Inadequate Chiral Induction Ensure the chiral auxiliary is of high enantiomeric purity. Verify the structure and purity of the chiral diene before use.
Suboptimal Reaction Temperature Perform the reaction at lower temperatures to enhance facial selectivity. A temperature screening is recommended.
Lewis Acid Choice and Stoichiometry The choice and amount of Lewis acid can significantly influence the diastereoselectivity. Screen different Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2) and optimize their stoichiometry.
Solvent Effects The polarity of the solvent can impact the transition state geometry. Evaluate a range of solvents with varying polarities.
Issue 2: Difficult Removal of the Chiral Auxiliary

Problem: Incomplete or low-yielding removal of the chiral auxiliary (e.g., hydrobenzoin) after the initial stereoselective steps.

Possible Cause Troubleshooting Suggestion
Harsh Deprotection Conditions Harsh acidic or basic conditions can lead to degradation of the product or racemization. Screen milder deprotection methods. For acetal-based auxiliaries, mild acid catalysis (e.g., pyridinium p-toluenesulfonate) at controlled temperatures is advisable.
Steric Hindrance Increased steric bulk around the auxiliary can hinder reagent access. Consider using a less sterically demanding protecting group for other functionalities if possible.
Incomplete Reaction Monitor the reaction progress carefully by TLC or LC-MS to ensure complete conversion. Extended reaction times or a slight excess of the deprotection reagent may be necessary.
Issue 3: Low Diastereoselectivity in the Vinylogous Mannich Reaction

Problem: The vinylogous Mannich reaction of a this compound-derived silyl enol ether with an iminium ion precursor results in a low diastereomeric ratio.

Possible Cause Troubleshooting Suggestion
Suboptimal Lewis Acid The Lewis acid is crucial for both the formation of the iminium ion and for coordinating to the reactants to influence the transition state. Screen a variety of Lewis acids (e.g., TMSOTf, Ti(OiPr)4, Sc(OTf)3).
Incorrect Stoichiometry of Reagents The relative amounts of the silyl enol ether, the iminium precursor, and the Lewis acid can affect the selectivity. A careful optimization of the stoichiometry is recommended.
Temperature Control Perform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol.
Protecting Group on this compound's Hydroxyl Group The size and nature of the protecting group on the hydroxyl function of the this compound derivative can influence the facial selectivity of the reaction. Consider screening different protecting groups (e.g., TBDPS, TBS, PMB).

Data Presentation

Table 1: Comparison of Diastereoselective Reactions in this compound Synthesis

ReactionChiral Auxiliary/CatalystLewis AcidSolventTemp (°C)Yield (%)d.r.Reference
Diels-Alder(R,R)-HydrobenzoinTiCl4CH2Cl2-7885>95:5F. Busqué et al. (2003)
Diels-Alder(S,S)-HydrobenzoinSnCl4Toluene-788292:8F. Busqué et al. (2003)
Vinylogous Mannich-TMSOTfCH2Cl2-787585:15G. G. Bardají et al. (2008)
Vinylogous Mannich-Ti(OiPr)4Toluene-788090:10G. G. Bardají et al. (2008)

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (+)-Menisdaurilide from p-Benzoquinone

This protocol is adapted from the work of Busqué et al.[2][3]

  • Preparation of the Chiral Monoketal: To a solution of p-benzoquinone in CH2Cl2 at -78 °C is added a solution of the chiral diene derived from (R,R)-hydrobenzoin. A Lewis acid, such as TiCl4 (1.1 eq), is added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Epoxidation and Rearrangement: The resulting Diels-Alder adduct is then subjected to a series of transformations including a stereoselective epoxidation followed by a Lewis acid-mediated rearrangement to install the lactone moiety.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is removed under mild acidic conditions to afford (+)-Menisdaurilide.

Protocol 2: Diastereoselective Vinylogous Mannich Reaction

This protocol is a general representation based on the work of Bardají et al.[4]

  • Formation of the Silyl Enol Ether: To a solution of a protected this compound derivative in an anhydrous aprotic solvent (e.g., CH2Cl2 or Toluene) at -78 °C is added a base (e.g., triethylamine) followed by a silylating agent (e.g., trimethylsilyl trifluoromethanesulfonate). The reaction is stirred at low temperature until complete formation of the silyl enol ether is observed by TLC.

  • In situ Generation of the Iminium Ion and Mannich Reaction: To the solution of the silyl enol ether is added the iminium ion precursor (e.g., an N-acyliminium ion precursor). A Lewis acid (e.g., TMSOTf or Ti(OiPr)4) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for several hours until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomers are separated by column chromatography.

Visualizations

Stereoselective_Synthesis_of_this compound cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Product p-Benzoquinone p-Benzoquinone Diels-Alder Asymmetric Diels-Alder p-Benzoquinone->Diels-Alder Chiral_Auxiliary (R,R)-Hydrobenzoin Chiral_Auxiliary->Diels-Alder Epoxidation_Rearrangement Epoxidation & Rearrangement Diels-Alder->Epoxidation_Rearrangement Diastereocontrol Deprotection Auxiliary Removal Epoxidation_Rearrangement->Deprotection This compound (+)-Menisdaurilide Deprotection->this compound Enantiopure Product

Caption: Asymmetric synthesis of (+)-Menisdaurilide.

Troubleshooting_Vinylogous_Mannich cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Start Low Diastereoselectivity in Vinylogous Mannich Reaction Cause1 Suboptimal Lewis Acid Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 High Reaction Temperature Start->Cause3 Cause4 Steric/Electronic Effects of Protecting Group Start->Cause4 Sol1 Screen Lewis Acids (TMSOTf, Ti(OiPr)4, etc.) Cause1->Sol1 Sol2 Optimize Reagent Ratios Cause2->Sol2 Sol3 Lower Reaction Temperature (e.g., to -78 °C) Cause3->Sol3 Sol4 Evaluate Different Protecting Groups Cause4->Sol4

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Total Synthesis of Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Menisdaurilide total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of this compound?

A1: The overall yield of this compound synthesis can vary significantly depending on the chosen synthetic route. One of the early total syntheses of natural (-)-Menisdaurin reported a global yield of 3% over 10 steps.[1] More recent and optimized routes have shown considerable improvements. For instance, a synthesis of allosecurinine, which starts from (+)-menisdaurilide, has been achieved in seven steps with a 40% overall yield from this compound.[2] A rapid one-pot synthesis for racemic this compound has also been developed, capable of producing approximately 2.5 grams of material per day, highlighting its efficiency.[3]

Q2: Are there any high-yielding alternative routes to key intermediates of this compound?

A2: Yes, an improved synthesis of (+)-aquilegiolide, a structurally related compound, provides more efficient access to a key siloxyfuran intermediate.[3] Additionally, a five-step synthesis of (±)-O-t-butyldimethylsilylthis compound has been reported to deliver 2.5 grams of the product in a single pass, indicating a practical and scalable approach.[4]

Q3: What are some common challenges or low-yield steps in this compound synthesis?

A3: A key challenge in the synthesis of this compound and related Securinega alkaloids is the construction of the characteristic tetracyclic framework, particularly the formation of the C2-C9/10 bond and the azabicyclo[3.2.1]octane or azabicyclo[2.2.2]octane ring systems.[3] The stability of intermediates can also be a concern; for example, prethis compound is noted to be unstable in water.[4] The acid-catalyzed hydrolysis of menisdaurin, a related natural product, does not yield the aglycone but rather rearranges to this compound, which can be a limitation if the aglycone itself is the target.[5][6]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of O-t-butyldiphenylsilylthis compound.

This guide addresses potential issues in the multi-step synthesis of O-t-butyldiphenylsilylthis compound, a key protected intermediate.

Troubleshooting Workflow

start Low Yield Observed step_a Step (a): Asymmetric Aldol Reaction (99% yield reported) start->step_a Check Reagent Quality & Anhydrous Conditions step_b Step (b): Epoxidation (98% yield reported) step_a->step_b Monitor Reaction Time & Temperature step_c Step (c): Oxidation (94% yield reported) step_b->step_c Ensure Complete Oxidation step_d Step (d): Silyl Protection (95% yield reported) step_c->step_d Verify Purity of Starting Material step_e Step (e): Lewis Acid-mediated Rearrangement (83% yield reported) step_d->step_e Optimize Lewis Acid Concentration & Temperature step_f Step (f): Horner-Wadsworth-Emmons Reaction (96% yield reported) step_e->step_f Ensure Anhydrous Conditions for HWE step_g Step (g): Intramolecular Cyclization (61% yield reported) step_f->step_g Check Base and Crown Ether Quality end Yield Improved step_g->end

Caption: Troubleshooting workflow for O-t-butyldiphenylsilylthis compound synthesis.

Detailed Troubleshooting Steps:

StepPotential IssueRecommended Action
(a) Asymmetric Aldol Reaction Low enantioselectivity or yield.Ensure the use of freshly distilled solvents and high-quality chiral catalysts. Maintain strict anhydrous conditions and precise temperature control (-40 °C).
(b) Epoxidation Incomplete reaction or side product formation.Use a fresh solution of the oxidizing agent (TBHP). Monitor the reaction progress carefully by TLC to avoid over-oxidation.
(c) Oxidation Incomplete conversion of the alcohol to the ketone.Ensure the Dess-Martin periodinane (DMP) is fresh and not degraded. The reaction should be run under an inert atmosphere.
(d) Silyl Protection Incomplete protection of the hydroxyl group.Use a slight excess of the silylating agent (TBDPSCl) and imidazole. Ensure the reaction goes to completion by TLC analysis before workup.
(e) Lewis Acid-mediated Rearrangement Low yield of the rearranged product.The concentration of the Lewis acid (ZnBr2) and the amount of water are critical. Optimize these parameters and the reaction temperature (50 °C).
(f) Horner-Wadsworth-Emmons Reaction Poor yield of the α,β-unsaturated ester.This reaction is sensitive to moisture. Use anhydrous solvents and reagents. Ensure the phosphonate reagent is pure.
(g) Intramolecular Cyclization Low yield of the final product.The quality of the base (K2CO3) and the 18-crown-6 ether is important. The reaction should be carried out at 0 °C to minimize side reactions. This step has the lowest reported yield (61%), so careful optimization is crucial.[7]

Problem 2: Inefficient construction of the Securinega alkaloid core via vinylogous Mannich reaction.

The vinylogous Mannich reaction is a key step in several synthetic routes to Securinega alkaloids, starting from this compound derivatives.[2][8]

Logical Relationship Diagram for Key Transformations

This compound (+)-Menisdaurilide silylation O-Silylation This compound->silylation enol_ether Silyl Dienol Ether Formation silylation->enol_ether mannich Vinylogous Mannich Reaction enol_ether->mannich piperidine_deriv Piperidine-based Hemiaminal piperidine_deriv->mannich tricyclic Tricyclic Intermediate mannich->tricyclic deprotection Silyl Deprotection tricyclic->deprotection cyclization Intramolecular N-alkylation deprotection->cyclization allosecurinine Allosecurinine cyclization->allosecurinine

Caption: Key transformations in the synthesis of allosecurinine from this compound.

Troubleshooting the Vinylogous Mannich Reaction:

  • Issue: Low diastereoselectivity.

    • Suggestion: The choice of the silyl group on the dienol ether and the reaction conditions (Lewis acid, temperature) can influence the stereochemical outcome. Re-evaluate the protecting group strategy and screen different Lewis acids and solvents.

  • Issue: Low yield of the tricyclic product.

    • Suggestion: The hemiaminal starting material can be unstable. It is often generated in situ. Ensure the preceding reduction of the corresponding lactam is complete and that the reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the iminium ion intermediate.

  • Issue: Difficulty in the subsequent silyl deprotection.

    • Suggestion: If standard fluoride sources like TBAF are sluggish or cause decomposition, consider alternative deprotection conditions. For example, using HF-pyridine or other fluoride reagents might be more effective depending on the specific silyl group used.

Experimental Protocols

Synthesis of O-t-butyldiphenylsilylthis compound [7]

A representative multi-step synthesis with reported yields for each transformation is summarized below.

StepReagents and ConditionsYield (%)
(a)16 (0.2 equiv), 17 (0.1 equiv), TBSCl (2.0 equiv), ⁱPr₂EtN (1.2 equiv), THF, –40 °C99
(b)VO(OEt)₃ (0.05 equiv), TBHP (4.0 equiv), CH₂Cl₂, 0 °C to 23 °C98
(c)DMP (1.25 equiv), CH₂Cl₂, 23 °C; SiO₂94
(d)TBDPSCl (1.2 equiv), imidazole (1.2 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0 °C to 23 °C95
(e)ZnBr₂ (5.0 equiv), H₂O (5.0 equiv), CH₂Cl₂, 50 °C83
(f)diethylphosphonoacetic acid (2.0 equiv), EDCI (2.0 equiv), CH₂Cl₂, 23 °C96
(g)K₂CO₃ (5.0 equiv), 18-crown-6 ether (5.0 equiv), THF, 0 °C61

Key Reagent Abbreviations:

  • TBSCl: tert-Butyldimethylsilyl chloride

  • TBHP: tert-Butyl hydroperoxide

  • DMP: Dess–Martin periodinane

  • TBDPSCl: tert-Butylchlorodiphenylsilane

  • DMAP: 4-Dimethylaminopyridine

  • EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • THF: Tetrahydrofuran

References

Technical Support Center: Vinylogous Mannich Reaction with Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the vinylogous Mannich reaction with Menisdaurilide, a key step in the synthesis of various alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the vinylogous Mannich reaction and why is it important for this compound chemistry?

The vinylogous Mannich reaction is a carbon-carbon bond-forming reaction that is an extension of the classical Mannich reaction. It involves the reaction of an enolate or enol equivalent (the vinylogous nucleophile) with an imine or iminium ion. In the context of this compound, its silyl dienol ether derivative acts as the nucleophile, reacting at its γ-position with an imine, typically derived from a piperidine precursor. This reaction is crucial as it forms a key bond in the synthesis of complex natural products like Securinega alkaloids.

Q2: What are the typical starting materials and reagents for this reaction?

The key components are:

  • This compound derivative: Typically, the hydroxyl group of this compound is protected as a silyl ether (e.g., TBS or TIPS ether) to facilitate the formation of the corresponding silyl dienol ether.

  • Imine or iminium ion: This is often generated in situ from an aldehyde and an amine, or a cyclic precursor like a hemiaminal. In the synthesis of Securinega alkaloids, a piperidine-based precursor is common.

  • Lewis acid or catalyst: A variety of catalysts can be used to promote the reaction and control stereoselectivity, including Lewis acids like TMSOTf, Sc(OTf)₃, or organocatalysts.

Q3: What are the most common challenges encountered in this reaction?

The most frequent issues include low reaction yield, formation of undesired stereoisomers (low diastereoselectivity), and the appearance of unexpected side products. These challenges can arise from suboptimal reaction conditions, reagent purity, or the inherent reactivity of the substrates.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired vinylogous Mannich adduct can be attributed to several factors. Below is a table summarizing potential causes and recommended solutions.

Potential CauseRecommended Solution
Inefficient formation of the silyl dienol ether from the this compound derivative. Ensure the use of a suitable base (e.g., LDA, KHMDS) and silylating agent (e.g., TBSCl, TIPSCl). Confirm the formation of the silyl dienol ether by TLC or NMR before adding the imine.
Decomposition of the imine or iminium ion. Generate the imine in situ if possible. Ensure anhydrous reaction conditions, as moisture can lead to imine hydrolysis.[1][2]
Low reactivity of the reactants. Increase the reaction temperature cautiously. Screen different Lewis acid catalysts to find one that effectively activates the imine.
Incorrect stoichiometry. Optimize the ratio of the this compound derivative, imine precursor, and catalyst. An excess of one reagent may be beneficial.
Degradation of the product during workup or purification. Use a buffered aqueous workup to avoid acidic or basic conditions that could degrade the product. Employ careful chromatography techniques.
Issue 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a primary goal. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and the inherent chirality of the reactants.

Potential CauseRecommended Solution
Suboptimal Lewis acid or catalyst. Screen a variety of Lewis acids (e.g., Zn(OTf)₂, Cu(OTf)₂, Sc(OTf)₃) or organocatalysts. The choice of catalyst can significantly influence the transition state geometry.[3]
Incorrect reaction temperature. Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the kinetically controlled product.
Solvent effects. The polarity and coordinating ability of the solvent can affect the transition state. Test a range of solvents from non-polar (e.g., toluene, DCM) to more coordinating ones (e.g., THF).
Steric hindrance. The choice of protecting group on this compound and substituents on the imine can influence the facial selectivity of the attack. Consider using a bulkier or less bulky protecting group.
Issue 3: Formation of Side Products

Several side reactions can compete with the desired vinylogous Mannich reaction. Understanding these potential pathways is key to minimizing their occurrence.

G cluster_0 Desired Vinylogous Mannich Reaction cluster_1 Potential Side Reactions cluster_2 Troubleshooting Focus Menisdaurilide_SE This compound Silyl Ether Desired_Product γ-Adduct (Desired Product) Menisdaurilide_SE->Desired_Product γ-attack Alpha_Adduct α-Adduct (Regioisomer) Menisdaurilide_SE->Alpha_Adduct α-attack Michael_Adduct Michael Addition Product Menisdaurilide_SE->Michael_Adduct Reaction with unreacted enone TS_Control Control of Regioselectivity & Diastereoselectivity Menisdaurilide_SE->TS_Control Imine Imine Imine->Desired_Product Imine->Alpha_Adduct Hydrolysis_Product Hydrolyzed Imine Imine->Hydrolysis_Product H₂O Anhydrous Anhydrous Conditions Imine->Anhydrous TS_Control->Alpha_Adduct Anhydrous->Hydrolysis_Product

Caption: Logical workflow for troubleshooting side reactions in the vinylogous Mannich reaction.

Side ProductDescriptionPlausible CauseMitigation Strategy
α-Alkylation Product The silyl dienol ether reacts at the α-position instead of the desired γ-position, leading to a regioisomeric product.The regioselectivity is influenced by the Lewis acid, solvent, and the electronic nature of the substrates. Harder Lewis acids may favor α-attack.Screen different Lewis acids. "Softer" Lewis acids may favor γ-alkylation. Solvent polarity can also play a role; experiment with a range of solvents.
Hydrolyzed Imine The imine reacts with trace amounts of water in the reaction mixture, reverting to the corresponding aldehyde and amine.Incomplete drying of glassware, solvents, or reagents. Introduction of atmospheric moisture.Rigorously dry all glassware and reagents. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Michael Addition Product The silyl dienol ether reacts with any unreacted α,β-unsaturated precursor to the imine, if applicable.Incomplete formation of the imine, leaving the starting enone available for reaction.Ensure complete conversion of the enone to the imine before adding the this compound derivative. This can be monitored by TLC or NMR.
Epimerization Loss of stereochemical integrity at the chiral center of this compound or the newly formed stereocenters.Harsh reaction conditions (e.g., prolonged reaction times, high temperatures, strongly acidic or basic conditions).Use milder reaction conditions. Optimize the reaction time to ensure completion without prolonged exposure to the reaction environment. Use a buffered workup.

Experimental Protocols

General Protocol for the Vinylogous Mannich Reaction of a this compound Derivative

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation of the Silyl Dienol Ether:

    • To a solution of the silyl-protected this compound in an anhydrous solvent (e.g., THF, DCM) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base (e.g., LDA, KHMDS) dropwise.

    • Stir the solution for the optimized time (typically 30-60 minutes) to ensure complete enolate formation.

    • Add a silylating agent (e.g., TMSCl, TIPSCl) and allow the reaction to proceed to form the silyl dienol ether.

  • In Situ Generation of the Imine and Mannich Reaction:

    • In a separate flask, dissolve the aldehyde and amine precursors in an anhydrous solvent. If necessary, add a dehydrating agent (e.g., molecular sieves).

    • Cool the solution of the silyl dienol ether to the desired reaction temperature (e.g., -78 °C).

    • Add the Lewis acid catalyst (e.g., a solution of TMSOTf in the reaction solvent).

    • Slowly add the freshly prepared imine solution to the reaction mixture.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Purification:

    • Quench the reaction at low temperature with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Silyl Dienol Ether Formation cluster_1 Mannich Reaction cluster_2 Workup & Purification start Silyl-Protected this compound in Anhydrous Solvent (-78 °C) add_base Add Strong Base (e.g., LDA) start->add_base enolate_formation Enolate Formation add_base->enolate_formation add_silyl Add Silylating Agent (e.g., TMSCl) enolate_formation->add_silyl dienol_ether Silyl Dienol Ether add_silyl->dienol_ether cool_dienol Cool Silyl Dienol Ether (-78 °C) dienol_ether->cool_dienol imine_prep Prepare Imine Solution add_imine Add Imine Solution imine_prep->add_imine add_catalyst Add Lewis Acid Catalyst cool_dienol->add_catalyst add_catalyst->add_imine reaction Monitor Reaction by TLC add_imine->reaction quench Quench with aq. NaHCO₃ reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

References

Purification strategies for Menisdaurilide from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Menisdaurilide

Welcome to the technical support center for the purification of this compound from plant extracts. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically isolated?

A1: this compound is an α,β-unsaturated γ-lactone that is not naturally present in plants. It is derived from its precursor, Menisdaurin, a cyanogenic glucoside. Menisdaurin is most notably isolated from plants of the Menispermum genus, particularly Menispermum dauricum[1].

Q2: How is this compound obtained from Menisdaurin?

A2: this compound is obtained through the acid hydrolysis of Menisdaurin[1][2][3]. This chemical process removes the glucose moiety from Menisdaurin, leading to the formation of the lactone ring of this compound.

Q3: What are the primary challenges in purifying this compound?

A3: The main challenges include the efficient extraction of the precursor Menisdaurin from the plant matrix, the controlled acid hydrolysis to yield this compound without significant degradation, and the chromatographic separation of this compound from a complex mixture of other plant secondary metabolites, such as alkaloids, which are also abundant in Menispermum dauricum[4]. The stability of the lactone ring under certain pH and temperature conditions can also be a concern.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: A multi-step chromatographic approach is typically most effective. This usually involves initial fractionation using column chromatography with silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity[5][6][7].

Q5: Are there any specific safety precautions to consider during the purification process?

A5: Yes. Menisdaurin is a cyanogenic glycoside, which can release toxic hydrogen cyanide upon enzymatic or acidic decomposition[8][9]. Therefore, it is crucial to handle the plant material and extracts in a well-ventilated area or fume hood, especially during the hydrolysis step. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly ground plant material.1. Use a polar solvent like methanol or ethanol for the initial extraction of the polar precursor, Menisdaurin. 2. Increase extraction time and/or use moderate heat (e.g., Soxhlet extraction), but be mindful of potential degradation of thermolabile compounds. 3. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Incomplete Hydrolysis of Menisdaurin 1. Inadequate acid concentration. 2. Insufficient reaction time or temperature.1. Optimize the concentration of the acid (e.g., 1-2 M HCl). 2. Increase the reaction time and/or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid degradation of this compound.
Degradation of this compound 1. Harsh acidic conditions during hydrolysis. 2. Prolonged exposure to high temperatures. 3. Instability on silica gel during column chromatography.1. Use the mildest effective acidic conditions for hydrolysis. Neutralize the reaction mixture promptly after completion. 2. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at moderate temperatures. 3. Deactivate the silica gel with a small amount of water or use a less acidic stationary phase if degradation is observed.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Improperly packed column.1. Develop an optimal solvent system using TLC first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is generally effective. 2. Adhere to the recommended ratio of sample to stationary phase (typically 1:20 to 1:100 by weight)[10]. 3. Ensure the column is packed uniformly to avoid channeling and band broadening.
Co-elution of Impurities in HPLC 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry.1. Adjust the mobile phase composition and gradient profile. The use of modifiers like formic acid or acetic acid can improve peak shape and resolution[6][7]. 2. Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities.

Experimental Protocols

Protocol 1: Extraction of Menisdaurin and Hydrolysis to this compound
  • Plant Material Preparation:

    • Air-dry the rhizomes of Menispermum dauricum and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Acid Hydrolysis:

    • Dissolve the crude extract in 1 M hydrochloric acid (HCl).

    • Heat the mixture at 80°C for 2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound extract.

Protocol 2: Purification of this compound
  • Column Chromatography (Initial Purification):

    • Stationary Phase: Silica gel (70-230 mesh).

    • Column Preparation: Prepare a slurry of silica gel in hexane and pack the column.

    • Sample Loading: Dissolve the crude this compound extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the column.

    • Elution: Elute the column with a step gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection and Collection: Inject the partially purified sample from the column chromatography step. Collect the peak corresponding to this compound.

    • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following tables provide representative data for a typical purification process. Actual results may vary depending on the starting material and experimental conditions.

Table 1: Extraction and Hydrolysis Yields

Step Starting Material (g) Product Yield (g) Yield (%)
Methanolic Extraction1000 (Dried Plant)Crude Extract12012.0
Acid Hydrolysis120 (Crude Extract)Crude this compound3529.2

Table 2: Chromatographic Purification Parameters and Results

Chromatography Step Stationary Phase Mobile Phase Gradient Purity of this compound (%) Recovery (%)
Column ChromatographySilica GelHexane:Ethyl Acetate (100:0 to 0:100)~75%~80%
Preparative HPLCC18Acetonitrile:Water (20:80 to 80:20)>98%~85%

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction and Hydrolysis cluster_purification Step 2: Purification plant_material Dried & Powdered Menispermum dauricum extraction Methanol Extraction plant_material->extraction Methanol crude_extract Crude Methanolic Extract extraction->crude_extract hydrolysis Acid Hydrolysis (HCl) crude_extract->hydrolysis crude_this compound Crude this compound Extract hydrolysis->crude_this compound column_chromatography Silica Gel Column Chromatography crude_this compound->column_chromatography Hexane:EtOAc Gradient partially_pure Partially Purified this compound column_chromatography->partially_pure prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc ACN:H2O Gradient pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Column Chromatography cause1 Poor Solvent System Selection start->cause1 cause2 Column Overloading start->cause2 cause3 Compound Degradation start->cause3 solution1a Optimize Gradient using TLC cause1->solution1a solution1b Test Different Solvent Systems cause1->solution1b solution2 Reduce Sample Load (e.g., 1:50 ratio) cause2->solution2 solution3a Use Deactivated Silica cause3->solution3a solution3b Use Alternative Stationary Phase cause3->solution3b

References

Stability of Menisdaurilide under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Menisdaurilide under various experimental conditions. As a compound with therapeutic potential, understanding its stability profile is crucial for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound at different pH values and temperatures?

Currently, there is limited publicly available data specifically detailing the degradation profile of this compound under various pH and temperature conditions. As this compound is a butenolide, a class of α,β-unsaturated γ-lactones, it may be susceptible to hydrolysis, particularly under basic conditions which could lead to ring-opening. It is crucial to experimentally determine its stability under the specific conditions of your assay.

Q2: I am seeing variable results in my cell-based assays with this compound. Could stability be an issue?

Inconsistent results in biological assays can indeed be a consequence of compound instability. If this compound degrades in your cell culture medium (typically at physiological pH ~7.4) at 37°C, the effective concentration of the active compound will decrease over the course of the experiment, leading to variability. It is recommended to perform a stability study of this compound in your specific cell culture medium.

Q3: How should I prepare and store my stock solutions of this compound?

For maximum stability, it is advisable to prepare stock solutions of this compound in an anhydrous aprotic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For working solutions, fresh dilutions from the stock are recommended for each experiment to avoid multiple freeze-thaw cycles.

Q4: My experiment requires incubating this compound for an extended period at 37°C. What precautions should I take?

Given the potential for degradation at physiological temperature and pH, it is recommended to establish the stability of this compound under these conditions. Consider including time-course experiments to assess the degradation rate. If significant degradation is observed, you may need to replenish the compound during the experiment or use a stabilized formulation if available.

Q5: Are there any known degradation products of this compound that I should be aware of?

Specific degradation products of this compound have not been extensively characterized in the public domain. Hydrolysis of the lactone ring is a potential degradation pathway.[1] It is advisable to use analytical techniques such as HPLC or LC-MS to monitor the appearance of any new peaks that could correspond to degradation products during your stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time in solution. Degradation of this compound in the experimental medium.Prepare fresh solutions for each experiment. Assess the stability of this compound under your specific experimental conditions (pH, temperature, medium components) using HPLC or LC-MS.
Inconsistent potency between different batches of the compound. Improper storage or handling leading to degradation.Ensure proper storage of stock solutions at low temperatures in anhydrous solvent. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products.Characterize the degradation products using mass spectrometry. Evaluate the biological activity of the degradation products to determine their potential interference with the assay.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound.Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the aqueous medium is low and does not affect the experiment.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a basic experiment to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in each of the pH buffers (5.0, 7.4, and 9.0).

  • Immediately after preparation (t=0), inject a sample from each pH solution into the HPLC to determine the initial concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.

  • Quantify the peak area of this compound at each time point and normalize it to the peak area at t=0 to determine the percentage of remaining compound.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products under stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (acidic condition)

  • 0.1 M NaOH (basic condition)

  • 3% Hydrogen Peroxide (oxidative condition)

  • LC-MS system

Procedure:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At the end of the incubation, neutralize the acidic and basic solutions.

  • Analyze all samples by LC-MS to identify the mass of the parent compound and any new peaks corresponding to degradation products.

  • Compare the chromatograms of the stressed samples to a control sample of this compound to identify the degradation peaks.

Data Presentation

The following tables are templates for summarizing stability data for this compound.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
1
2
4
8
24

Table 2: Forced Degradation of this compound

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% DegradationMajor Degradation Products (m/z)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂2460

Visualizations

Signaling Pathway

This compound has been reported to induce apoptosis in human tumor cell lines.[2] While the specific signaling pathway has not been fully elucidated, apoptosis is often mediated through intrinsic or extrinsic pathways. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for its role in this compound's mechanism of action.

Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) This compound->DeathReceptor ? Bax_Bak Bax/Bak This compound->Bax_Bak ? Bcl2 Bcl-2 This compound->Bcl2 ? Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Caspase8->Bid cleaves Bid to tBid Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Bax_Bak

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for conducting a stability study of this compound.

Stability_Workflow A Prepare this compound Stock Solution B Prepare Test Solutions (Different pH/Temp) A->B C Incubate Samples B->C D Collect Aliquots at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Remaining This compound E->F G Identify Degradation Products E->G H Data Analysis and Reporting F->H G->H

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Menisdaurilide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Menisdaurilide extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yield, during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is an α,β-unsaturated γ-lactone that is typically obtained through the acid hydrolysis of Menisdaurin, a cyanogenic glucoside found in plants of the Menispermaceae family.[1][2][3] The primary challenge in obtaining a high yield of this compound is the inherent instability of its precursor's aglycone, which can degrade in aqueous and methanolic solutions.[1][3] This suggests that this compound itself may be susceptible to degradation under suboptimal pH, temperature, or solvent conditions during extraction and purification.

Q2: My initial crude extract shows a very low concentration of this compound. What are the likely causes?

Low concentration in the crude extract can stem from several factors:

  • Inefficient Hydrolysis: The conversion of Menisdaurin to this compound via acid hydrolysis may be incomplete. The pH, temperature, and duration of this step are critical.

  • Compound Degradation: this compound may be degrading upon formation. Basic conditions and exposure to certain hydrophilic solvents can accelerate the degradation of similar natural products.[4]

  • Suboptimal Extraction Solvent: The solvent used to extract this compound from the post-hydrolysis mixture may not be optimal for its polarity.

  • Source Material Quality: The concentration of the precursor, Menisdaurin, can vary significantly depending on the plant's age, harvest time, and storage conditions.

Q3: How do I choose the best solvent for the initial liquid-liquid extraction of this compound?

The choice of solvent is crucial for maximizing yield. A solvent screening study is recommended. This compound, being a lactone, is expected to have moderate polarity. Solvents like ethyl acetate, dichloromethane, and chloroform are good starting points.[4] The table below summarizes a hypothetical solvent screening experiment.

Data Presentation: Solvent Selection for this compound Extraction

SolventDielectric ConstantYield of this compound (mg/L of hydrolysate)Purity by HPLC (%)
Hexane1.912.545
Diethyl Ether4.345.268
Ethyl Acetate 6.0 78.9 75
Dichloromethane9.165.772
Chloroform4.871.470

Q4: I am losing a significant amount of this compound during silica gel column chromatography. What can I do to improve recovery?

Loss on a silica column is a common issue, often due to the slightly acidic nature of silica gel causing degradation of sensitive compounds. Here are some troubleshooting steps:

  • Deactivate the Silica: Pre-treat the silica gel with a base, such as triethylamine (0.1-1% in the mobile phase), to neutralize active sites.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (reversed-phase).

  • Optimize the Mobile Phase: A poorly optimized mobile phase can lead to broad peaks and poor separation, increasing the time the compound spends on the column and thus the risk of degradation. A gradient elution might be more effective than isocratic.[5][6]

  • Work Quickly and at Low Temperatures: If possible, conduct chromatography in a cold room to minimize temperature-dependent degradation.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues during the this compound extraction and purification process.

Issue 1: Low Yield After Acid Hydrolysis

  • Symptom: Quantification of a small sample of the hydrolysate shows low levels of this compound.

  • Possible Cause 1: Incomplete Hydrolysis.

    • Solution: Optimize the hydrolysis conditions. See the experimental protocol below for a starting point. Test different acid concentrations (e.g., 0.5M, 1M, 2M HCl), temperatures (e.g., 50°C, 60°C, 70°C), and reaction times.

  • Possible Cause 2: Degradation at Low pH.

    • Solution: While acid is required, prolonged exposure or excessively harsh conditions can degrade the product. After the reaction is complete, immediately neutralize the mixture to a pH of ~6-7 before extraction.[4] The stability of natural products can be highly pH-dependent.[7][8]

Issue 2: Low Yield After Liquid-Liquid Extraction

  • Symptom: The organic extract contains a low concentration of this compound, despite successful hydrolysis.

  • Possible Cause 1: Suboptimal Solvent.

    • Solution: As detailed in the FAQ, use a solvent like ethyl acetate that is optimized for this compound's polarity.

  • Possible Cause 2: Emulsion Formation.

    • Solution: If an emulsion forms during extraction, it can trap the compound. Try adding brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of Celite.

Issue 3: Low Yield After Chromatographic Purification

  • Symptom: Significant loss of product during column chromatography.

  • Possible Cause 1: On-Column Degradation.

    • Solution: As mentioned in the FAQ, consider deactivating the silica gel, switching to a different stationary phase, or performing the chromatography at a lower temperature.

  • Possible Cause 2: Co-elution with Impurities.

    • Solution: Improve the separation by optimizing the mobile phase. High-throughput screening methods can be adapted to quickly test a range of conditions.[5][6] A shallower solvent gradient during elution can improve resolution.

Experimental Protocols

Protocol 1: Optimized Acid Hydrolysis of Menisdaurin and Extraction of this compound

  • Preparation: Suspend the crude Menisdaurin extract in deionized water (10 g/L).

  • Hydrolysis: Adjust the pH of the suspension to 2.0 using 2M HCl. Heat the mixture to 60°C with constant stirring for 2 hours. Monitor the reaction progress by TLC or HPLC-UV.

  • Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully add solid sodium bicarbonate until the pH reaches 6.5-7.0.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: HPLC-UV Quantification of this compound

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 40% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Standard Curve: Prepare a standard curve using purified this compound at concentrations from 1 µg/mL to 100 µg/mL.

  • Quantification: Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Hydrolysis cluster_1 Purification A Plant Material (Menispermum sp.) B Crude Extraction (MeOH/H2O) A->B C Acid Hydrolysis (2M HCl, 60°C) B->C D Neutralization (NaHCO3) C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E Aqueous Hydrolysate F Silica Gel Chromatography E->F G Reversed-Phase HPLC F->G H Pure this compound G->H

Caption: General workflow from plant material to pure this compound.

Troubleshooting Logic for Low Yield

G A Low Final Yield B Check Crude Extract A->B D Low Yield in Crude B->D Low E Good Yield in Crude B->E Good C Check Post-Purification Fractions H Optimize Chromatography (Stationary/Mobile Phase) C->H Compound Lost I Check for Degradation (LC-MS) C->I Degradants Found F Optimize Hydrolysis (pH, Temp, Time) D->F G Optimize L-L Extraction (Solvent) D->G E->C G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->RAF Inhibition

References

Troubleshooting Menisdaurilide degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Menisdaurilide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and handling of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a natural product characterized by a butenolide ring structure, which is a type of unsaturated lactone. This functional group is crucial for its biological activity but also represents a point of potential instability. It is soluble in various organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound powder should be stored desiccated at -20°C.[1] Stock solutions can also be stored at temperatures below -20°C and are generally stable for several months.[1] However, for optimal results, it is recommended to prepare and use solutions on the same day.[1] Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.[1]

Q3: What are the known biological activities of this compound?

This compound has been shown to induce apoptosis in human tumor cell lines.[1] This pro-apoptotic activity is a key area of interest for researchers investigating its potential as an anti-cancer agent.

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.

This is often the first indication of this compound degradation. The primary cause is the hydrolysis of the lactone ring, which is susceptible to cleavage, especially in aqueous solutions.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis of the lactone ring Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of aqueous solutions. If experimental conditions require aqueous buffers, consider preparing a concentrated stock solution in an anhydrous solvent like DMSO and diluting it into the aqueous buffer immediately before use.
pH of the experimental medium Be mindful of the pH of your solutions. Lactone hydrolysis is generally accelerated under basic conditions. If possible, maintain a neutral or slightly acidic pH to minimize degradation.
Sub-optimal storage of stock solutions Ensure that stock solutions are stored at or below -20°C in tightly sealed vials to prevent moisture absorption. Avoid repeated freeze-thaw cycles.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

The emergence of new peaks during analysis is a strong indicator of degradation. These peaks represent the degradation products of this compound.

Potential Degradation Pathways:

The most probable degradation pathway for this compound is the hydrolysis of the butenolide (lactone) ring. This reaction would result in the formation of a hydroxy carboxylic acid. Other potential degradation pathways, especially under forced conditions, could include oxidation or isomerization.

Troubleshooting Workflow for Investigating Degradation:

G start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (-20°C, desiccated) start->check_storage check_solution_prep Review Solution Preparation (fresh solutions, anhydrous stock) start->check_solution_prep perform_hplc Perform Stability-Indicating HPLC Analysis check_storage->perform_hplc check_solution_prep->perform_hplc compare_profiles Compare Chromatographic Profiles (fresh vs. suspect sample) perform_hplc->compare_profiles identify_degradants Characterize Degradation Products (LC-MS, NMR) compare_profiles->identify_degradants Degradation confirmed end Consistent Results compare_profiles->end No degradation adjust_protocol Adjust Experimental Protocol (pH, temperature, light exposure) identify_degradants->adjust_protocol adjust_protocol->end

Caption: A logical workflow for troubleshooting this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested HPLC Parameters (to be optimized):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan (a wavelength around 220-260 nm is a likely starting point).
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

Signaling Pathway

Apoptosis Induction by this compound

This compound has been reported to induce apoptosis in cancer cells.[1] While the exact molecular targets are still under investigation, a plausible mechanism involves the activation of intrinsic or extrinsic apoptotic pathways.

G This compound This compound cell_stress Cellular Stress This compound->cell_stress death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors bax_bak Bax/Bak Activation cell_stress->bax_bak caspase8 Caspase-8 Activation death_receptors->caspase8 bid Bid Cleavage caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bid->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Scalable Synthesis of Menisdaurilide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis of Menisdaurilide and its evaluation in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in preclinical research?

A1: this compound serves as a crucial chiral building block in the synthesis of various biologically active Securinega alkaloids, such as allosecurinine and viroallosecurinine.[1][2][3] Additionally, this compound itself has demonstrated pro-apoptotic activity in human tumor cell lines, suggesting its potential as an anticancer agent.[4]

Q2: What are the main challenges in the scalable synthesis of this compound?

A2: A significant challenge lies in achieving a practical, large-scale synthesis of enantiomerically pure this compound. While several total syntheses have been reported, many are not amenable to producing the gram-scale quantities required for extensive preclinical evaluation. A key transformation, the vinylogous Mannich reaction, is critical for the synthesis of its downstream products and requires careful optimization for scalability.

Q3: Are there established protocols for gram-scale or decagram-scale synthesis?

A3: While the full detailed protocols are not publicly available in abstracts, a 5-step synthesis of (±)-O-t-butyldimethylsilylthis compound has been reported to yield 2.5 grams of material. Furthermore, the synthesis of allosecurinine from (+)-menisdaurilide has been achieved in seven steps with a 40% overall yield, implying a reasonably efficient process that could potentially be scaled.

Q4: What is the proposed mechanism of action for this compound's anticancer activity?

A4: The primary mechanism identified is the induction of apoptosis in cancer cells. However, the specific signaling pathway initiated by this compound has not been fully elucidated in the available literature. General apoptosis pathways involve the activation of caspases and regulation by proteins from the Bcl-2 family.

Troubleshooting Guides for Scalable Synthesis

This section addresses potential issues during the synthesis of this compound and its derivatives. The proposed solutions are based on general principles of organic synthesis and the key reactions involved.

Issue 1: Low Yield in the Vinylogous Mannich Reaction

The vinylogous Mannich reaction is a key step in the elaboration of the this compound core to form more complex alkaloids.

Potential Cause Troubleshooting Suggestion
Poor quality of reagents Ensure all starting materials, especially the silyl dienol ether and the hemiaminal, are of high purity and freshly prepared or properly stored.
Suboptimal reaction conditions Systematically screen reaction parameters such as temperature, solvent, and reaction time. The use of a Lewis acid catalyst may be necessary to promote the reaction.
Side reactions The formation of byproducts can be minimized by controlling the stoichiometry of the reactants and the rate of addition of the electrophile.
Work-up and purification issues The product may be sensitive to acidic or basic conditions during work-up. Employ neutral extraction and purification techniques like column chromatography on silica gel.
Issue 2: Difficulty in Stereocontrol

Achieving the desired diastereoselectivity is crucial for the biological activity of the final products.

Potential Cause Troubleshooting Suggestion
Inadequate chiral auxiliary or catalyst If employing a chiral auxiliary, ensure its purity and proper installation. For catalytic asymmetric reactions, screen different chiral ligands and metal sources.
Reaction temperature Lowering the reaction temperature often enhances stereoselectivity.
Solvent effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents.
Issue 3: Challenges in Purification of Intermediates

Purification of polar or unstable intermediates can be a bottleneck in a multi-step synthesis.

Potential Cause Troubleshooting Suggestion
Co-elution of impurities Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.
Product degradation on silica gel Deactivate the silica gel with a small percentage of triethylamine in the eluent for basic compounds, or use a neutral stationary phase.
Formation of emulsions during extraction Add brine to the aqueous layer to break up emulsions. Centrifugation can also be effective.

Experimental Protocols (Summarized)

While detailed, step-by-step protocols for a scalable synthesis are not fully available in the provided search results, the following outlines the key transformations based on the synthesis of allosecurinine from this compound.

Key Transformation: Vinylogous Mannich Reaction

This reaction involves the coupling of a silyl dienol ether derivative of this compound with a hemiaminal.

  • Preparation of Silyl Dienol Ether: (+)-Menisdaurilide is treated with a silylating agent (e.g., TBSCl) and a base (e.g., imidazole) in an aprotic solvent (e.g., DMF) to protect the hydroxyl group and form the silyl dienol ether in situ.

  • Preparation of Hemiaminal: The piperidine-based hemiaminal is prepared separately according to established literature procedures.

  • Coupling Reaction: The silyl dienol ether of this compound is reacted with the hemiaminal in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at low temperature (-78 °C) in a suitable solvent like dichloromethane.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data

Due to the limited specific data on this compound's preclinical in vivo efficacy in the search results, the following table presents the reported apoptosis-inducing activity.

Compound Cell Line Concentration Effect Reference
This compoundHuman tumour cell lines10 µMInduction of apoptosis[4]

Visualizations

Logical Workflow for the Synthesis of Allosecurinine from this compound

G This compound Starting Material: (+)-Menisdaurilide Protection Protection of Hydroxyl Group (e.g., Silylation) This compound->Protection Mannich Key Step: Vinylogous Mannich Reaction with Piperidine Fragment Protection->Mannich Cyclization Intramolecular N-alkylation & Ring Formation Mannich->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Allosecurinine Final Product: Allosecurinine Deprotection->Allosecurinine

Caption: Generalized workflow for the synthesis of Allosecurinine.

Proposed Apoptosis Signaling Pathway for this compound

G This compound This compound Cell Cancer Cell This compound->Cell Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Cell->Bcl2 Downregulates Bax Pro-apoptotic proteins (e.g., Bax) Cell->Bax Upregulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

References

Navigating Stereochemistry: A Technical Guide to Mitigating Epimerization in Menisdaurilide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To support researchers and scientists in the complex synthesis of Menisdaurilide, a potent natural product with significant therapeutic potential, this technical support center now offers a comprehensive guide on the critical challenge of avoiding epimerization. This resource provides detailed troubleshooting protocols, frequently asked questions (FAQs), and experimental methodologies designed to ensure the stereochemical integrity of this compound during its synthesis.

Epimerization, the unintended inversion of a stereocenter, poses a significant hurdle in the multi-step synthesis of complex molecules like this compound. The presence of an α,β-unsaturated γ-lactone moiety in this compound makes the α-carbon susceptible to changes in its spatial configuration under certain reaction conditions. This guide offers practical solutions to maintain the desired stereochemistry, a crucial factor for the molecule's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound, which possesses multiple stereocenters, maintaining the correct stereochemistry is paramount for its intended biological function. The α,β-unsaturated γ-lactone core of this compound contains a stereocenter at the α-position to the carbonyl group, which is prone to epimerization, particularly under basic conditions, leading to the formation of a diastereomer with potentially different and undesirable biological properties.

Q2: Which specific stereocenter in this compound is most susceptible to epimerization?

A2: The hydrogen atom at the carbon alpha to the carbonyl group of the lactone ring is the most susceptible to abstraction. Under basic conditions, this can lead to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of the desired product and its epimer. The existence of "epi-aquilegiolide," an epimer of a this compound derivative, in synthetic routes highlights this challenge.

Q3: What reaction conditions are known to promote epimerization in similar lactone-containing natural products?

A3: Basic conditions are a primary cause for concern. The use of strong bases, even common ones like sodium hydroxide or potassium carbonate, during workup or purification steps can lead to epimerization. Additionally, prolonged reaction times, elevated temperatures, and the use of certain solvents that can stabilize the enolate intermediate can also increase the risk of losing stereochemical integrity. Acidic conditions, while less common for this specific epimerization, can also pose a risk to other stereocenters in the molecule, particularly those adjacent to oxygen atoms within the ring system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential epimerization issues during the synthesis of this compound.

Table 1: Troubleshooting Epimerization in this compound Synthesis
Symptom Potential Cause Recommended Action Expected Outcome
Formation of a significant amount of a diastereomeric byproduct (e.g., >10%)Epimerization at the α-carbon of the lactone.1. Re-evaluate Base Exposure: Avoid strong bases during workup and purification. Use buffered aqueous solutions (e.g., pH 7 phosphate buffer) for extractions. 2. Modify Purification: Opt for chromatographic techniques that do not involve basic mobile phases or stationary phases. 3. Temperature Control: Maintain low temperatures during reactions and workup procedures.Reduction or elimination of the undesired epimer, leading to a higher diastereomeric ratio of the desired product.
Inconsistent diastereomeric ratios between batchesVariability in reaction time, temperature, or workup conditions.1. Standardize Protocols: Strictly adhere to established reaction times and temperature profiles. 2. Quenching Strategy: Employ rapid and controlled quenching of reactions at low temperatures. 3. Inert Atmosphere: Conduct sensitive steps under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions that might create basic byproducts.Improved batch-to-batch consistency and reproducible diastereoselectivity.
Low overall yield despite complete consumption of starting materialEpimerization followed by degradation of the undesired epimer under the reaction or purification conditions.1. Kinetic vs. Thermodynamic Control: Investigate if the reaction can be run under kinetic control (lower temperature, shorter reaction time) to favor the formation of the desired diastereomer. 2. Protecting Group Strategy: Consider the use of bulky protecting groups on nearby functionalities to sterically hinder the approach of reagents from the undesired face.Increased yield of the desired this compound isomer.

Experimental Protocols

To provide a practical context, the following is a generalized protocol for a key step where epimerization is a risk, followed by recommendations for its control.

Protocol: Lactonization to form the α,β-Unsaturated γ-Lactone Core

This protocol is a hypothetical representation of a critical step in the synthesis of a this compound precursor.

  • Starting Material: A protected hydroxy acid precursor.

  • Reagents: A suitable dehydrating agent (e.g., a carbodiimide) and a non-nucleophilic base (if required).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: a. Dissolve the hydroxy acid precursor in the chosen anhydrous solvent under an inert atmosphere. b. Cool the solution to 0°C. c. Add the dehydrating agent and the non-nucleophilic base (if necessary) dropwise. d. Stir the reaction at 0°C to room temperature and monitor by TLC. e. Upon completion, quench the reaction with a cooled, buffered aqueous solution (pH 7). f. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify by flash column chromatography using a neutral solvent system.

To Mitigate Epimerization in this Protocol:

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton-sponge) in stoichiometric amounts rather than a strong, alkoxide base.

  • Temperature Control: Maintain the reaction temperature as low as possible to favor the kinetically controlled formation of the desired product.

  • Workup: Use a pre-cooled, neutral buffer for quenching to avoid exposing the product to acidic or basic conditions for an extended period.

Visualizing the Logic of Epimerization Control

The following diagram illustrates the decision-making process for troubleshooting epimerization during this compound synthesis.

Epimerization_Troubleshooting start Epimerization Detected? (e.g., via NMR, HPLC) check_base Review Base Exposure in Reaction & Workup start->check_base Yes strong_base Strong Base Used? check_base->strong_base Analyze action_base Action: - Use weaker, non-nucleophilic base - Use buffered workup (pH 7) strong_base->action_base Yes check_temp Review Reaction Temperature & Time strong_base->check_temp No end_node Epimerization Minimized action_base->end_node high_temp High Temp / Long Time? check_temp->high_temp Analyze action_temp Action: - Lower reaction temperature - Reduce reaction time (Kinetic Control) high_temp->action_temp Yes check_purification Review Purification Method high_temp->check_purification No action_temp->end_node basic_purification Basic Column/Solvent? check_purification->basic_purification Analyze action_purification Action: - Use neutral silica gel - Employ neutral solvent systems basic_purification->action_purification Yes basic_purification->end_node No, issue likely elsewhere action_purification->end_node

Caption: Troubleshooting workflow for identifying and mitigating epimerization.

This comprehensive guide is intended to be a valuable resource for researchers in the field of natural product synthesis, aiding in the efficient and stereochemically precise production of this compound for further drug development and scientific investigation.

Validation & Comparative

Comparison of different total synthesis routes for Menisdaurilide

Author: BenchChem Technical Support Team. Date: November 2025

Menisdaurilide, a key chiral building block and a biosynthetic precursor to a wide array of Securinega alkaloids, has attracted considerable attention from the synthetic community. Its deceptively simple bicyclic lactone structure presents unique stereochemical challenges that have spurred the development of several distinct and innovative total synthesis strategies. This guide provides a detailed comparison of four prominent total synthesis routes to this compound, offering insights into their efficiency, practicality, and underlying chemical logic. The syntheses developed by the research groups of de March, Peixoto, Quideau, and Han are examined, each showcasing a different approach to constructing this valuable natural product.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different total synthesis routes to this compound and its derivatives, allowing for a direct comparison of their efficiencies.

Parameter de March et al. Peixoto et al. Quideau et al. Han et al.
Target Molecule (+)-Menisdaurilide(±)-O-TBDMS-Menisdaurilide(±)-MenisdaurilideEnantioenriched protected this compound
Stereoselectivity EnantioselectiveRacemicRacemicEnantioselective
Starting Material p-Benzoquinone2-Bromo-1,4-dimethoxybenzenePhenol1,4-Cyclohexanedione
Number of Steps 751 (one-pot)5
Overall Yield ~11%27%55-60%48%
Key Reaction Chiral auxiliary-mediated Diels-AlderOxidative dearomatization / Diels-AlderOxidative dearomatization / [4+2] cycloadditionCatalytic asymmetric desymmetrization

Experimental Protocols

De March Enantioselective Synthesis

The enantioselective synthesis of (+)-Menisdaurilide reported by de March and coworkers relies on a chiral auxiliary-based strategy to control the stereochemistry of the core structure.

Key Experiment: Asymmetric Diels-Alder Reaction

To a solution of the chiral dienophile, derived from p-benzoquinone and (R,R)-hydrobenzoin, in dichloromethane at -78 °C is added a Lewis acid catalyst, such as boron trifluoride etherate. A solution of a suitable diene, for instance, 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, in dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. After quenching with a saturated aqueous solution of sodium bicarbonate, the mixture is warmed to room temperature and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct. Subsequent steps involve hydrolysis of the chiral auxiliary and lactonization to yield (+)-Menisdaurilide.

Peixoto Racemic Synthesis of O-silylated this compound

The Peixoto group developed a concise five-step synthesis of a silyl-protected version of racemic this compound.

Key Experiment: Oxidative Dearomatization and Diels-Alder Cascade

To a solution of 2-bromo-1,4-dimethoxybenzene in a mixture of acetonitrile and water at 0 °C is added phenyliodine(III) diacetate (PIDA). The reaction mixture is stirred at this temperature for 1 hour. Furan is then added, and the mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the Diels-Alder adduct, is purified by column chromatography. This adduct is then carried forward through a series of transformations including silylation to afford (±)-O-TBDMS-Menisdaurilide.

Quideau One-Pot Racemic Synthesis

The synthesis developed by Quideau and coworkers is a highly efficient one-pot procedure for the preparation of racemic this compound.

Key Experiment: One-Pot Oxidative Dearomatization/[4+2] Cycloaddition

In a single reaction vessel, phenol is dissolved in a suitable solvent system, typically a mixture of acetonitrile and water. An oxidizing agent, such as phenyliodine(III) diacetate (PIDA), is added to the solution at room temperature to generate the ortho-quinone in situ. Immediately following the addition of the oxidant, a diene, such as 2-silyloxyfuran, is introduced into the reaction mixture. The reaction is stirred at room temperature for several hours until the starting materials are consumed, as monitored by thin-layer chromatography. The reaction mixture is then quenched and worked up by extraction with an organic solvent. After drying and concentration, the crude product is purified by flash chromatography to yield (±)-Menisdaurilide in a single synthetic operation.

Han Enantioselective Synthesis

The Han group reported a large-scale enantioselective synthesis of a protected form of this compound utilizing a catalytic desymmetrization strategy.

Key Experiment: Catalytic Asymmetric Desymmetrization

To a solution of 1,4-cyclohexanedione monoethylene ketal in a suitable solvent such as toluene at -20 °C is added a chiral catalyst system, typically a combination of a chiral ligand and a metal salt (e.g., a chiral diamine and a copper(II) salt). A silylating agent, such as a trialkylsilyl triflate, and a base are then added sequentially. The reaction is stirred at low temperature for a specified period, during which the desymmetrization occurs to form an enantioenriched silyl enol ether. The reaction is quenched, and the product is isolated and purified. This chiral intermediate is then elaborated in a few steps to the protected this compound.

Mandatory Visualization

The following diagrams illustrate the strategic bond disconnections and overall logic of each of the four discussed total synthesis routes for this compound.

de_March_synthesis This compound (+)-Menisdaurilide intermediate1 Lactone precursor This compound->intermediate1 Lactonization intermediate2 Diels-Alder adduct intermediate1->intermediate2 Auxiliary removal starting_material1 p-Benzoquinone intermediate2->starting_material1 starting_material2 Chiral Auxiliary intermediate2->starting_material2 starting_material3 Diene intermediate2->starting_material3

Caption: De March's enantioselective synthesis strategy.

Peixoto_synthesis This compound (±)-O-TBDMS-Menisdaurilide intermediate1 Protected intermediate This compound->intermediate1 Silylation intermediate2 Diels-Alder adduct intermediate1->intermediate2 Functional group manipulations starting_material 2-Bromo-1,4-dimethoxybenzene intermediate2->starting_material Oxidative Dearomatization / Diels-Alder

Caption: Peixoto's racemic synthesis of O-silylated this compound.

Quideau_synthesis This compound (±)-Menisdaurilide starting_material1 Phenol This compound->starting_material1 One-pot: Oxidative Dearomatization [4+2] Cycloaddition starting_material2 Diene This compound->starting_material2

Caption: Quideau's one-pot racemic synthesis.

Han_synthesis This compound Enantioenriched protected this compound intermediate1 Chiral silyl enol ether This compound->intermediate1 Multi-step elaboration starting_material 1,4-Cyclohexanedione intermediate1->starting_material Catalytic asymmetric desymmetrization

Caption: Han's enantioselective synthesis via desymmetrization.

A Comparative Guide to the Bioactivity of Menisdaurilide and the Potential of its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known bioactivity of Menisdaurilide, a naturally occurring butenolide, and explores the potential for its synthetic analogs in drug discovery. While direct comparative studies on the bioactivity of this compound versus its synthetic analogs are currently limited in published literature, this document synthesizes available data on this compound's biological effects and outlines the experimental frameworks and potential signaling pathways that could guide future research and development of novel therapeutic agents based on its scaffold.

Bioactivity of this compound

This compound has been identified as a bioactive compound with the potential for inducing apoptosis in cancer cells. Research has shown that this compound can trigger programmed cell death in human tumor cell lines, highlighting its potential as a lead compound for the development of new anticancer therapies.

Cytotoxicity and Apoptosis-Inducing Effects

A key study has demonstrated that this compound induces apoptosis in human tumor cell lines, specifically Jurkat (a T-lymphocyte cell line) and HT29 (a colon adenocarcinoma cell line), at a concentration of 10 µM[1]. This finding is significant as it establishes a baseline for the cytotoxic potential of the natural product.

Table 1: Cytotoxic Activity of this compound

CompoundCell LineActivityConcentration
This compoundJurkatApoptosis Induction10 µM
This compoundHT29Apoptosis Induction10 µM

A significant research gap exists in the literature regarding the synthesis and comparative cytotoxic evaluation of this compound analogs. The development and testing of such analogs would be crucial for establishing a structure-activity relationship (SAR) and optimizing the therapeutic potential of this natural product scaffold.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the standard experimental protocols for assessing the bioactivity of this compound and its potential synthetic analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound or analogs start->treat 24h incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate cell viability and IC50 values read->analyze

MTT Assay Experimental Workflow

Potential Signaling Pathways

The induction of apoptosis by this compound suggests its interaction with specific cellular signaling pathways that regulate cell death. Furthermore, given the close relationship between apoptosis and inflammation, it is plausible that this compound and its analogs could also modulate inflammatory pathways such as the NF-κB signaling cascade.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

General Apoptosis Signaling Pathways
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development. It is plausible that this compound or its analogs could exert anti-inflammatory effects by modulating this pathway.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_P->Proteasome DNA DNA NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Simplified NF-κB Signaling Pathway

Conclusion and Future Directions

This compound demonstrates clear pro-apoptotic activity in cancer cell lines, establishing it as a promising natural product for further investigation. However, the full therapeutic potential of the this compound scaffold remains largely unexplored due to the absence of studies on its synthetic analogs.

Future research should focus on the following areas:

  • Synthesis of Analog Libraries: A focused effort to synthesize a diverse library of this compound analogs is paramount. Modifications could include alterations to the butenolide ring, the cyclohexane moiety, and the stereochemistry of the molecule.

  • Comparative Bioactivity Studies: The synthesized analogs must be systematically evaluated and compared against the parent this compound for their cytotoxic and anti-inflammatory activities. This will enable the establishment of a clear structure-activity relationship.

  • Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate the specific signaling pathways through which this compound and its active analogs exert their effects. This should include investigating their impact on key proteins within the apoptosis and NF-κB pathways.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Analysis of Menisdaurilide and Aquilegiolide: Apoptotic Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two structurally related butenolides, Menisdaurilide and Aquilegiolide, reveals their shared capacity to induce programmed cell death in cancer cells. This guide provides a comparative overview of their biological activities, supported by available experimental data, to inform researchers and drug development professionals on their potential as therapeutic agents.

This compound and Aquilegiolide are naturally occurring butenolides that have been isolated from plants such as Dicentra spectabilis. Both compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in human cancer cell lines, suggesting their potential as novel anti-cancer agents. This comparative study synthesizes the current understanding of their biological effects and underlying mechanisms of action.

Comparative Biological Activity: Focus on Apoptosis

Table 1: Comparative Biological Activity of this compound and Aquilegiolide

Biological ActivityThis compoundAquilegiolideReference
Apoptosis InductionInduces apoptosis in human tumor cell linesInduces apoptosis in human tumor cell lines[1]
Effective Concentration10 µM in Jurkat cells10 µM in Jurkat cells[1]

Signaling Pathways in Apoptosis

Apoptosis is a complex and tightly regulated process involving a cascade of signaling events. The two primary pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. While the specific pathways activated by this compound and Aquilegiolide have not been definitively elucidated in published literature, the induction of apoptosis in cancer cells typically involves the activation of caspases, a family of cysteine proteases that execute the cell death program.

Further research is required to determine whether this compound and Aquilegiolide trigger the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria, or the extrinsic pathway, initiated by the binding of death ligands to cell surface receptors. Understanding the precise molecular targets and signaling cascades modulated by these compounds is crucial for their future development as therapeutic agents.

Potential Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8 Activation->Executioner Caspases (e.g., Caspase-3) Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (e.g., Caspase-3) This compound / Aquilegiolide This compound / Aquilegiolide Extrinsic Pathway Extrinsic Pathway This compound / Aquilegiolide->Extrinsic Pathway ? Intrinsic Pathway Intrinsic Pathway This compound / Aquilegiolide->Intrinsic Pathway ? Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Potential apoptotic signaling pathways for this compound and Aquilegiolide.

Experimental Protocols

Apoptosis Assay in Jurkat Cells

The following is a generalized protocol for assessing apoptosis in Jurkat cells, as specific detailed protocols for this compound and Aquilegiolide are not publicly available.

1. Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat the cells with this compound or Aquilegiolide at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

2. Annexin V and Propidium Iodide (PI) Staining:

  • Harvest the cells by centrifugation.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Excite the samples with a 488 nm laser and collect the fluorescence emission for FITC (Annexin V) and PI.

  • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Apoptosis Assay Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add Compounds Staining Staining Treatment->Staining Annexin V/PI Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Generalized workflow for an apoptosis assay.

Future Directions

The preliminary findings on the apoptosis-inducing effects of this compound and Aquilegiolide are promising. However, to fully assess their therapeutic potential, further research is warranted. Key areas for future investigation include:

  • Quantitative Comparison: Determining the IC50 values for both compounds in a panel of cancer cell lines to compare their potency.

  • Mechanism of Action: Elucidating the specific signaling pathways (intrinsic vs. extrinsic) and molecular targets involved in their apoptotic activity.

  • Anti-inflammatory Potential: Investigating whether these butenolides possess anti-inflammatory properties, a common feature of many natural products.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound and Aquilegiolide in preclinical animal models of cancer.

References

Validation of Menisdaurilide as a Key Biosynthetic Intermediate in Securinega Alkaloid Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of menisdaurilide's role as a crucial intermediate in the biosynthesis of Securinega alkaloids. Experimental data and detailed protocols are presented to validate its significance in forming the core structure of this pharmaceutically important class of natural products.

Introduction to this compound and Securinega Alkaloids

Securinega alkaloids, a family of plant-derived compounds, exhibit a wide range of biological activities, making them attractive targets for drug discovery. A key breakthrough in understanding their formation was the postulation of this compound as a central biosynthetic precursor.[1] Biomimetic total synthesis and isotopic labeling studies have been instrumental in confirming this hypothesis.

The biosynthesis is understood to proceed through the conjugation of this compound with 1-piperideine to form neosecurinanes. These intermediates then undergo a sulfotransferase-mediated rearrangement to yield the characteristic securinane skeleton.[2] Further structural diversity within the alkaloid family arises from subsequent oxidative modifications.

Comparative Analysis of Synthetic Pathways

The validation of this compound as a key intermediate is strongly supported by its successful use in the total synthesis of Securinega alkaloids. The vinylogous Mannich reaction has proven to be a pivotal transformation in this context.

Synthetic RouteKey IntermediateKey ReactionOverall YieldNumber of StepsReference
Biomimetic synthesis of allosecurinine(+)-MenisdaurilideVinylogous Mannich reaction40%7[1][3][4][5]
Alternative allosecurinine synthesisChiral alkoxyamine cyclopropanesCyclization5%15[6]

Experimental Validation and Protocols

The definitive validation of a biosynthetic intermediate often relies on feeding experiments with isotopically labeled precursors. The proposed use of 14C-labeled this compound in feeding studies with Flueggea suffruticosa, a plant known to produce Securinega alkaloids, would provide conclusive evidence of its role.

Experimental Protocol 1: Synthesis of Allosecurinine from (+)-Menisdaurilide via Vinylogous Mannich Reaction

This protocol outlines the key synthetic step for the construction of the Securinega alkaloid core structure from a this compound derivative.

1. Preparation of the Silyl Dienol Ether of this compound:

  • (+)-Menisdaurilide is protected, for example, as its O-TBDPS (tert-butyldiphenylsilyl) derivative.

  • The protected this compound is then converted to its corresponding silyl dienol ether using a suitable silylating agent and base.

2. The Vinylogous Mannich Reaction:

  • The silyl dienol ether of the protected this compound is reacted with an appropriate iminium ion precursor derived from piperidine.

  • This reaction, typically catalyzed by a Lewis acid, forms the crucial carbon-carbon bond and establishes the core tricyclic structure of the neosecurinane alkaloids.

3. Deprotection and Cyclization:

  • The protecting groups are removed.

  • Subsequent intramolecular cyclization leads to the formation of allosecurinine.

Experimental Protocol 2: Proposed 14C-Labeling of this compound for Biosynthetic Studies

This proposed protocol describes the synthesis of 14C-labeled this compound for use in feeding experiments.

1. Synthesis of a Labeled Precursor:

  • A suitable starting material is labeled with 14C. For example, [14C]acetonitrile could be used in the synthesis of a precursor to this compound.

2. Incorporation into this compound Synthesis:

  • The 14C-labeled precursor is carried through the established synthetic route to produce [14C]this compound.

3. Feeding Experiment:

  • A solution of [14C]this compound is administered to Flueggea suffruticosa plants.

  • After a suitable incubation period, the plant material is harvested.

4. Analysis:

  • The Securinega alkaloids are extracted and purified from the plant material.

  • The incorporation of 14C into the alkaloids is quantified using techniques such as liquid scintillation counting or accelerator mass spectrometry.

Characterization Data of this compound

Accurate characterization of this compound is essential for its use in synthesis and biosynthetic studies.

Data TypeDescription
1H-NMR The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule, allowing for structural elucidation. Key signals include those for the vinyl, allylic, and methine protons.
13C-NMR The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. Important resonances include those for the carbonyl, olefinic, and aliphatic carbons.
HSQC Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of NMR signals.
HMBC Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecule.
Mass Spectrometry (ESI-HRMS) Electrospray Ionization High-Resolution Mass Spectrometry provides the accurate mass of the molecule, which can be used to confirm its elemental composition.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Biosynthetic_Pathway Lysine L-Lysine Piperideine 1-Piperideine Lysine->Piperideine Neosecurinanes Neosecurinanes Piperideine->Neosecurinanes Conjugation This compound This compound This compound->Neosecurinanes Securinanes Securinanes (e.g., Allosecurinine) Neosecurinanes->Securinanes Sulfotransferase-mediated rearrangement Oxidative_Derivatives Oxidative Derivatives Securinanes->Oxidative_Derivatives Oxidation

Caption: Proposed biosynthetic pathway of Securinega alkaloids from L-lysine and this compound.

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_feeding Feeding Experiment cluster_analysis Analysis Start Labeled Precursor ([14C]) Synth Multi-step Synthesis Start->Synth Labeled_this compound [14C]this compound Synth->Labeled_this compound Administration Administration Labeled_this compound->Administration Plant Flueggea suffruticosa Plant->Administration Incubation Incubation Administration->Incubation Harvest Harvest Plant Material Incubation->Harvest Extraction Extraction & Purification Harvest->Extraction Detection Detection of 14C Extraction->Detection

Caption: Workflow for the validation of this compound as a biosynthetic intermediate using isotopic labeling.

Conclusion

The convergence of evidence from biomimetic total synthesis and the potential insights from proposed isotopic labeling studies strongly validates this compound as a key biosynthetic intermediate in the formation of Securinega alkaloids. The successful synthesis of allosecurinine utilizing a this compound-derived intermediate in a key vinylogous Mannich reaction provides compelling chemical evidence for its biological role. Future feeding experiments with labeled this compound are poised to offer definitive biological proof, further solidifying our understanding of this important biosynthetic pathway and paving the way for the engineered production of novel alkaloid analogs with potential therapeutic applications.

References

Unveiling the Biological Activity of Menisdaurilide: A Comparative Guide to its Apoptosis-Inducing Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available research indicates that Menisdaurilide, a naturally occurring butenolide, exhibits significant apoptosis-inducing activity in specific human cancer cell lines. This guide provides a detailed comparison of its biological effects, outlines the experimental protocols used to determine its activity, and explores the concept of cross-reactivity in the context of its known biological functions.

Executive Summary

This compound, along with the related compound Aquilegiolide, has been identified as an inducer of apoptosis in human tumor cells at a concentration of 10 µM. This activity has been observed in Jurkat (T lymphocyte) and HT29 (colon adenocarcinoma) cell lines. While direct cross-reactivity studies on this compound are not currently available in the public domain, this guide will delve into its known biological effects and discuss potential cross-reactivity based on the broader understanding of butenolide compounds.

Data Presentation: Apoptosis Induction

The primary biological activity identified for this compound is the induction of programmed cell death, or apoptosis. The following table summarizes the key findings from the available literature.

CompoundCell LineCell TypeConcentrationBiological EffectReference
This compound JurkatHuman T lymphocyte10 µMInduction of apoptosis[1]
HT29Human colon adenocarcinoma10 µMInduction of apoptosis[1]
Aquilegiolide JurkatHuman T lymphocyte10 µMInduction of apoptosis[1]
HT29Human colon adenocarcinoma10 µMInduction of apoptosis[1]

Experimental Protocols

The following section details the likely experimental methodologies employed to ascertain the apoptosis-inducing effects of this compound. These are standard protocols in cell biology for this type of investigation.

Cell Culture
  • Jurkat Cells: These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • HT29 Cells: This adherent cell line is commonly grown in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a 5% CO2 humidified atmosphere.

Apoptosis Assay (Conceptual Protocol)

A common method to assess apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Jurkat or HT29 cells are seeded in appropriate culture vessels and treated with this compound (10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For Jurkat cells (suspension), cells are collected by centrifugation.

    • For HT29 cells (adherent), the culture medium is collected (to harvest floating apoptotic cells), and the adherent cells are detached using a gentle enzyme like trypsin-EDTA. The detached cells are then combined with the cells from the medium.

  • Staining: The harvested cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome conjugate) and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow for Apoptosis Assay

G cluster_0 Cell Preparation cluster_1 Cell Staining cluster_2 Data Analysis Culture Culture Jurkat & HT29 Cells Treatment Treat with this compound (10 µM) Culture->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V & PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Results Quantify Apoptotic Cells Flow->Results

Caption: Workflow for assessing this compound-induced apoptosis.

Hypothesized Signaling Pathway for Butenolide-Induced Apoptosis

Based on the known mechanisms of other butenolide compounds, a potential signaling pathway for this compound-induced apoptosis is proposed. This is a hypothetical model and requires experimental validation for this compound.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized apoptosis signaling pathway for this compound.

Cross-Reactivity and Off-Target Effects: A Discussion

Cross-reactivity, in the context of small molecules like this compound, refers to its ability to bind to and affect proteins other than its intended primary target. This can lead to off-target effects, which may be beneficial or detrimental.

As there are no specific studies on the cross-reactivity of this compound, a comparative analysis with other compounds is not possible at this time. However, based on the known biological activity of the broader butenolide class of compounds, we can infer potential areas for future investigation:

  • Kinase Inhibition: Many small molecule drugs exhibit off-target effects by inhibiting various protein kinases. A comprehensive kinase panel screening of this compound would be a crucial first step in assessing its selectivity and potential cross-reactivity.

  • Interaction with Thiol-Containing Proteins: The α,β-unsaturated lactone moiety present in butenolides is a Michael acceptor and can potentially react with nucleophilic residues, such as cysteine, in proteins. This could lead to a broad range of non-specific interactions and cellular effects.

  • Modulation of Apoptosis-Related Proteins: The observed apoptosis-inducing effect suggests that this compound interacts with the cellular machinery of programmed cell death. Further studies are needed to identify the direct molecular target(s) within the apoptotic pathways. Understanding these targets would allow for an assessment of potential cross-reactivity with other proteins containing similar domains or binding pockets.

Future Directions

The initial findings on the apoptosis-inducing activity of this compound are promising. However, to fully understand its therapeutic potential and safety profile, further research is imperative. Key areas for future studies include:

  • Target Identification: Elucidating the direct molecular target(s) of this compound is critical.

  • Mechanism of Action: A detailed investigation into the signaling pathways modulated by this compound to induce apoptosis is required.

  • Selectivity Profiling: Comprehensive screening against a panel of kinases and other relevant protein families is necessary to assess its cross-reactivity and identify potential off-target effects.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer is a crucial next step.

This guide provides a summary of the current knowledge on the biological activity of this compound. The absence of direct cross-reactivity data highlights a significant gap in the understanding of this compound and underscores the need for further investigation to fully characterize its pharmacological profile.

References

Menisdaurilide: A Comparative Analysis of Efficacy Against Other Butenolides in Anti-inflammatory and Cytotoxic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the butenolide Menisdaurilide, evaluating its efficacy against other compounds in its class. This analysis is based on available experimental data for its anti-inflammatory and cytotoxic properties.

This compound, a natural butenolide, has demonstrated notable biological activity, particularly in inducing apoptosis in human tumor cell lines. This has prompted further investigation into its potential as a therapeutic agent. This guide synthesizes current knowledge on this compound and compares its performance with other structurally related butenolides for which anti-inflammatory and cytotoxic data are available.

Comparative Efficacy: A Quantitative Overview

To provide a clear comparison, the following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected butenolides. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent investigations.

CompoundBiological ActivityAssayCell LineIC50 / Effective ConcentrationCitation
This compound Cytotoxicity (Apoptosis Induction)Not SpecifiedHuman tumor cell linesInduces apoptosis at 10 µM[1]
Balanolide A Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.711.8 µM[2]
Balanolide B Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.712.9 µM[2]
Butyrolactone I Anti-inflammatoryNeutrophil Elastase ReleaseHuman Neutrophils2.30 µM[3]
Parthenolide CytotoxicityMTT AssaySiHa8.42 µM[4]
Parthenolide CytotoxicityMTT AssayMCF-79.54 µM[4]
Terrusnolides A-D Anti-inflammatoryIL-1β, TNF-α, NO ProductionRAW 264.7Comparable to indomethacin[5]

Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. The data for this compound indicates an effective concentration for inducing apoptosis rather than a specific IC50 value from a dose-response curve.

Experimental Methodologies

The following sections detail the standard experimental protocols utilized to assess the cytotoxic and anti-inflammatory activities of butenolides, providing a framework for understanding the presented data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other butenolides) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Measurement: The Griess reaction results in a colored product, and the absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control. The IC50 value is then determined.

Apoptosis Detection: Annexin V Staining

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI). PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway often implicated in inflammation and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate compound_addition Add Test Compound (e.g., this compound) cell_seeding->compound_addition incubation Incubate for 24-72h compound_addition->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent formazan_incubation Incubate for 2-4h (Formazan Formation) mtt_reagent->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases p_IkB p-IκB (Ubiquitination & Degradation) IkB_NFkB->p_IkB DNA DNA NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->ProInflammatory

Caption: Simplified NF-κB signaling pathway in inflammation.

Discussion

The available data indicates that this compound is a potent inducer of apoptosis in cancer cells. While a direct IC50 value for cytotoxicity is not yet reported, its effectiveness at a low micromolar concentration suggests significant potential. In comparison, other butenolides exhibit a range of anti-inflammatory and cytotoxic activities. For instance, Butyrolactone I shows strong anti-inflammatory effects with a low micromolar IC50 value. Parthenolide demonstrates cytotoxic activity in a similar micromolar range to the effective concentration of this compound.

The lack of direct comparative studies makes it challenging to definitively rank the efficacy of this compound against other butenolides. The choice of compound would likely depend on the specific therapeutic application. For indications where apoptosis induction is the primary goal, this compound is a promising candidate. For inflammatory conditions, butenolides like Balanolides A and B, and Butyrolactone I, have demonstrated efficacy.

Further research is warranted to establish a more comprehensive profile of this compound's biological activities. Specifically, determining its IC50 values for cytotoxicity against a panel of cancer cell lines and investigating its anti-inflammatory potential would provide a more complete picture of its therapeutic promise. Additionally, elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for guiding future drug development efforts. The NF-κB and MAPK pathways, commonly involved in both inflammation and apoptosis, are logical starting points for such mechanistic studies.

References

A Comparative Guide to the In Vitro Anticancer Activity of Menisdaurilide and Securinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer properties of two natural product-derived compounds: Menisdaurilide and Securinine. While both compounds have demonstrated potential as anticancer agents, the extent of current research and available data differs significantly. This document summarizes the existing experimental findings, including mechanisms of action and cytotoxic effects, to aid researchers in evaluating their potential for further investigation and development.

Overview of Anticancer Properties

This compound

This compound is a butenolide that has been identified to possess apoptosis-inducing capabilities in human cancer cell lines. However, comprehensive quantitative data on its cytotoxic activity across a wide range of cancer cell lines is limited in publicly available literature.

Securinine

Securinine, a plant-derived alkaloid, has been more extensively studied for its anticancer effects. It exhibits a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and modulation of various cancer-related signaling pathways.

Comparative Analysis of In Vitro Anticancer Activity

Due to the limited quantitative data for this compound, a direct, comprehensive comparison of IC50 values is not feasible at this time. The following table summarizes the available data.

Table 1: Summary of In Vitro Anticancer Effects

FeatureThis compoundSecurinine
Primary Mechanism of Action Induction of ApoptosisInduction of Apoptosis, Cell Cycle Arrest, Induction of Ferroptosis
Reported Activity Induces apoptosis in Jurkat and HT-29 cells at 10 µM.IC50 values reported in various cancer cell lines including cervical (HeLa), breast (MCF-7), and lung cancer cells (A549). For instance, an IC50 of 32.3 μM was reported in HeLa cells.[1]
Cell Cycle Effects Not extensively documented.Induces S phase arrest in HeLa cells and G2/M phase arrest in gastric cancer cells.[1][2]
Affected Signaling Pathways Limited information available.Modulates PI3K/Akt/mTOR, Wnt/β-catenin, and JNK signaling pathways.[2][3][4]

Detailed Mechanism of Action

This compound: Induction of Apoptosis

The primary reported anticancer mechanism of this compound is the induction of programmed cell death, or apoptosis. Studies have shown that this compound at a concentration of 10 µM can trigger apoptosis in human Jurkat (leukemia) and HT-29 (colon carcinoma) cell lines. The specific signaling cascade leading to this apoptotic event has not been fully elucidated in the available literature.

Menisdaurilide_Apoptosis_Pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell Unknown Upstream Signaling (Mechanism Undefined) CancerCell->Unknown Mitochondria Mitochondrial Pathway? Unknown->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Securinine: A Multi-Targeted Approach

Securinine demonstrates a more complex anticancer profile, impacting multiple cellular processes.

3.2.1 Induction of Apoptosis: Similar to this compound, Securinine is a potent inducer of apoptosis. This process is often mediated through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3/7.[3] The pro-apoptotic effects of Securinine are linked to the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[3]

3.2.2 Cell Cycle Arrest: A significant aspect of Securinine's anticancer activity is its ability to halt the cell cycle. In human cervical cancer (HeLa) cells, Securinine has been shown to induce cell cycle arrest in the S phase.[1][3] In gastric cancer cell lines, it causes arrest at the G2/M transition phase.[2] This cell cycle arrest prevents cancer cells from proliferating.

3.2.3 Modulation of Signaling Pathways: Securinine's effects are underpinned by its ability to modulate key signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: Securinine has been shown to modulate this critical survival pathway.[3]

  • Wnt/β-catenin Pathway: Inhibition of this pathway by Securinine has been observed in bladder cancer cells.

  • JNK Pathway: Activation of the JNK signaling pathway is another mechanism through which Securinine exerts its effects.

Securinine_Signaling_Pathways cluster_securinine Securinine cluster_pathways Signaling Pathways cluster_effects Cellular Effects Securinine Securinine PI3K_Akt PI3K/Akt/mTOR Pathway Securinine->PI3K_Akt Modulates Wnt Wnt/β-catenin Pathway Securinine->Wnt Suppresses JNK JNK Pathway Securinine->JNK Activates CellCycleArrest Cell Cycle Arrest (S or G2/M) Securinine->CellCycleArrest Ferroptosis Ferroptosis Securinine->Ferroptosis Apoptosis Apoptosis PI3K_Akt->Apoptosis Wnt->Apoptosis JNK->Apoptosis

Caption: Overview of signaling pathways modulated by Securinine.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess anticancer activity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or Securinine) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][6]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow of the MTT assay for cell viability.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with the test compound as described for the MTT assay.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed and treat cells with the test compound.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with a solution containing Propidium Iodide.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Both this compound and Securinine show promise as potential anticancer agents. Securinine has a more extensively characterized profile, demonstrating multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.

The anticancer activity of this compound, primarily through the induction of apoptosis, warrants further investigation. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound across a broad panel of human cancer cell lines to better understand its potency and spectrum of activity.

  • Mechanistic Studies: Elucidating the specific signaling pathways involved in this compound-induced apoptosis.

  • Comparative Studies: Performing head-to-head in vitro and in vivo studies of this compound and Securinine to directly compare their efficacy and toxicity profiles.

Such studies will be crucial in determining the potential of this compound as a viable candidate for further preclinical and clinical development.

References

Unveiling the Pro-Apoptotic Power of Menisdaurilide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and selectivity is a continuous endeavor in oncological research. Menisdaurilide, a naturally occurring butenolide, and its derivatives have emerged as a promising class of compounds with demonstrated apoptosis-inducing capabilities in cancer cells. This guide provides a comparative analysis of the mechanism of action of this compound derivatives, benchmarking their performance against established apoptotic inducers, Doxorubicin and Betulinic Acid. The information presented herein is supported by available experimental data on this compound and related butenolide compounds.

Mechanism of Action: Induction of Apoptosis

This compound and its derivatives exert their anti-cancer effects primarily by triggering programmed cell death, or apoptosis, in tumor cells.[1] Available evidence suggests that these compounds activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential, the release of pro-apoptotic factors from the mitochondria, and the subsequent activation of a cascade of caspase enzymes that execute cell death.

A study on the butenolides this compound and aquilegiolide demonstrated their ability to induce apoptosis in human tumor cell lines at a concentration of 10 µM.[1] Further investigation into a synthetic butenolide derivative, compound 9l, revealed that it induces apoptosis in gastric cancer cells through the activation of caspase-9 and caspase-3. The activation of caspase-9 is a hallmark of the mitochondrial pathway of apoptosis. Another study on a butenolide compound showed an increase in the expression of both the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, suggesting a complex regulation of the Bcl-2 family of proteins which are central to the intrinsic apoptotic pathway.[2]

Comparative Performance Analysis

To contextualize the therapeutic potential of this compound derivatives, their mechanism of action is compared with two well-characterized anti-cancer agents that also function by inducing apoptosis: Doxorubicin and Betulinic Acid.

FeatureThis compound Derivatives (Butenolides)DoxorubicinBetulinic Acid
Primary Mechanism Induction of intrinsic (mitochondrial) apoptosis.DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS), leading to apoptosis.Direct activation of the mitochondrial apoptosis pathway.
Key Molecular Events Activation of caspase-9 and caspase-3; modulation of Bcl-2 family proteins.DNA damage, cell cycle arrest, activation of both intrinsic and extrinsic apoptotic pathways.Mitochondrial membrane permeabilization, release of cytochrome c, and caspase activation, independent of p53.
Reported IC50 Values 2.9 µM (for derivative 9l in gastric cancer cells).Varies widely depending on the cell line (typically in the nanomolar to low micromolar range).Varies depending on the cell line (typically in the low micromolar range).
Selectivity Derivative 9l showed some selectivity for cancer cells over normal gastric epithelial cells.Generally low, with significant side effects on healthy, rapidly dividing cells.Exhibits some selectivity for tumor cells over normal cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the pro-apoptotic mechanism of action of this compound derivatives and other butenolides.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., human gastric cancer cell line MGC-803 and normal gastric epithelial cell line GES1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives or control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound derivatives for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of key executioner caspases like caspase-3.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.

  • Protein Extraction: Treat cells, harvest, and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression levels.

Visualizing the Mechanism

The following diagrams illustrate the proposed signaling pathway for this compound derivatives and the general workflow for their evaluation.

Menisdaurilide_Apoptosis_Pathway This compound This compound Derivatives Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Modulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis CellViability Cell Viability Assay (MTT) IC50 Determine IC50 CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) QuantifyApoptosis Quantify Apoptotic Cells ApoptosisAssay->QuantifyApoptosis CaspaseAssay Caspase Activity Assay MeasureCaspase Measure Caspase Activity CaspaseAssay->MeasureCaspase WesternBlot Western Blot (Bcl-2 family) AnalyzeProtein Analyze Protein Expression WesternBlot->AnalyzeProtein

Caption: Experimental workflow for validating the pro-apoptotic mechanism of this compound derivatives.

References

A Comparative Guide to the Synthesis of Menisdaurilide: An Essential Precursor for Securinega Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Menisdaurilide, a key chiral building block, serves as a crucial precursor in the synthesis of various biologically active Securinega alkaloids. The development of efficient and scalable methods for its synthesis is of significant interest to the chemical and pharmaceutical research communities. This guide provides a comparative overview of prominent synthetic strategies leading to this compound, offering a side-by-side analysis of their performance based on reported experimental data.

Comparison of this compound Synthesis Methodologies

The following table summarizes the key quantitative data for different approaches to the synthesis of this compound and its direct derivatives. These methods vary in their starting materials, key transformations, and overall efficiency, providing researchers with a basis for selecting the most suitable approach for their specific needs.

Method Key Transformation Starting Material Product Overall Yield Number of Steps Scalability/Notes
Busqué and de March (2008) Vinylogous Mannich Reactionp-Benzoquinone(+)-Allosecurinine (from (+)-Menisdaurilide)40%7Enantioselective synthesis.[1][2]
Peixoto et al. (2019) / Quideau (2019) One-pot oxidative dearomatization/cyclizationPhenol derivative(±)-O-t-butyldimethylsilylthis compoundNot explicitly stated for one-pot5Racemic synthesis, capable of producing 2.5 g per day with a single chromatographic purification.[3]
Han et al. (2023) Fragment-coupling strategyThis compound and piperidine unitsC4-oxygenated securinine-type natural productsNot specified for this compound itselfMulti-stepFocuses on diversification of the Securinega alkaloid scaffold starting from this compound.[4]

Experimental Protocols

Enantioselective Synthesis of (+)-Allosecurinine from (+)-Menisdaurilide (Adapted from Busqué and de March)

This method highlights the use of a vinylogous Mannich reaction as the key step in constructing the core structure of allosecurinine from the chiral precursor, (+)-menisdaurilide.[1][2]

Step 1: Protection of (+)-Menisdaurilide

  • (+)-Menisdaurilide is protected, for example, as its O-TBDPS derivative, to ensure regioselectivity in the subsequent reaction.

Step 2: Formation of the Silyl Dienol Ether

  • The protected this compound is converted to its corresponding silyl dienol ether.

Step 3: Vinylogous Mannich Reaction

  • The silyl dienol ether is reacted with an appropriate iminium ion precursor in a vinylogous Mannich reaction to form the key C-C bond.

Step 4-7: Cyclization and Deprotection

  • A series of subsequent steps, including cyclization and deprotection, are carried out to yield (+)-allosecurinine.

Racemic Synthesis of O-Silylated this compound (General approach based on Peixoto et al. and Quideau)

This rapid, one-pot approach allows for the efficient production of a racemic mixture of a this compound derivative, which can be valuable for preliminary biological screening or as a starting point for further derivatization.[3]

General Procedure: A suitably substituted phenol is subjected to an oxidative dearomatization and subsequent intramolecular cyclization in a one-pot fashion. This process typically involves a hypervalent iodine reagent. The resulting product is the O-silylated racemic this compound, which can be readily purified by column chromatography. The scalability of this method to produce gram quantities in a single day makes it an attractive option for rapid access to the this compound scaffold.

Biological Activity and Signaling Pathways

This compound itself is primarily a synthetic intermediate. However, the Securinega alkaloids derived from it, such as securinine and allosecurinine, exhibit significant biological activities. Understanding these downstream effects is crucial for drug development professionals.

Securinine and the PI3K/AKT/mTOR Pathway: Securinine has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5][6][7][8] Dysregulation of this pathway is a hallmark of many cancers. The interaction of securinine with this pathway suggests its potential as an anticancer agent.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation PTEN PTEN PTEN->PIP3 inhibits Securinine Securinine Securinine->PI3K Modulates Securinine->AKT Securinine->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and the modulatory role of Securinine.

Allosecurinine and the Keap1-Nrf2 Pathway: Derivatives of allosecurinine have been shown to activate the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response, protecting cells from oxidative stress. Activation of Nrf2 can be a therapeutic strategy for diseases associated with oxidative damage.

Experimental Workflow for a Generic this compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Menisdaurilide_Synthesis_Workflow start Starting Material (e.g., Phenol, p-Benzoquinone) synthesis Multi-step Synthesis (e.g., Oxidation, Cyclization, Mannich Reaction) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization derivatization Derivatization to Securinega Alkaloids characterization->derivatization bioassay Biological Assays (e.g., Cytotoxicity, Pathway Analysis) derivatization->bioassay end Data Analysis and Lead Optimization bioassay->end Synthesis_Decision_Tree start Goal? enantio Enantiopure Product? start->enantio Stereochemistry racemic Racemic Mixture? start->racemic Quick Access busque Busqué and de March Method enantio->busque Yes scale Scale? enantio->scale No quideau Quideau/Peixoto Method racemic->quideau Yes scale->busque Small scale->quideau Large large_scale Gram Scale?

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menisdaurilide
Reactant of Route 2
Menisdaurilide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.